molecular formula C9H10O3 B181754 4-Methoxy-2-methylbenzoic acid CAS No. 6245-57-4

4-Methoxy-2-methylbenzoic acid

Cat. No.: B181754
CAS No.: 6245-57-4
M. Wt: 166.17 g/mol
InChI Key: MSVRGYOYISBGTH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzoic acid (2-methylanisic acid) is a trisubstituted aromatic compound. It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid. This compound readily forms complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II).>

Properties

IUPAC Name

4-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRGYOYISBGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344481
Record name 4-Methoxy-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-57-4
Record name 4-Methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylbenzoic acid
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid, also known as 2-methyl-p-anisic acid, is an aromatic carboxylic acid with significant applications in various scientific fields. It serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] In the pharmaceutical industry, it is a crucial intermediate for synthesizing anti-inflammatory and analgesic agents.[1] Its unique aromatic profile also makes it valuable in the flavor and fragrance industry. This guide provides a detailed overview of the physical properties of this compound, methodologies for their determination, and its role as a synthetic precursor.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Methyl-p-anisic acid, 2-Methyl-4-methoxybenzoic acid[1]
CAS Number 6245-57-4[1]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 175-183 °C[1]
177-181 °C (lit.)
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.[3]
pKa Data not readily available for this specific isomer.

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the quality control and application of chemical compounds. The following sections outline the standard methodologies used to measure the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and heat of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

  • Analysis: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 2-10 °C/min) under a nitrogen atmosphere.[4]

  • Data Acquisition: The instrument records the heat flow to the sample versus temperature. The melting point is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[4]

Solubility Determination (Gravimetric Method)

The solubility of a compound in various solvents is a key parameter for its purification, formulation, and biological applications. A common and straightforward method for determining solubility is the gravimetric method.

Methodology:

  • Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

  • Incubation: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

  • Quantification: The container with the dried solute is weighed again. The solubility is calculated based on the mass of the dissolved solid per volume of solvent.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[5] The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).[5]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added to the sample solution in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound characterization and the role of this compound as a synthetic intermediate in drug development.

G cluster_0 Characterization Workflow for this compound A Sample Acquisition (this compound) B Physical Property Analysis A->B C Purity Assessment A->C D Structural Confirmation A->D E Melting Point (DSC) B->E F Solubility Tests B->F G pKa Determination B->G H Gas Chromatography (GC) C->H I Titration Assay C->I J NMR Spectroscopy D->J K Mass Spectrometry (MS) D->K L Qualified Compound for R&D G->L I->L K->L

Caption: Workflow for the physical and chemical characterization of a research compound.

G cluster_1 Role as a Pharmaceutical Intermediate Start This compound (Starting Material) Process1 Chemical Modification (e.g., Esterification, Amidation) Start->Process1 Intermediate Advanced Derivatives Process1->Intermediate Process2 Further Synthetic Steps Intermediate->Process2 API Active Pharmaceutical Ingredients (APIs) (e.g., Anti-inflammatories, Analgesics) Process2->API End Drug Formulation & Development API->End

Caption: Logical relationship of this compound in drug synthesis.

References

4-Methoxy-2-methylbenzoic acid CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 4-Methoxy-2-methylbenzoic acid, focusing on its key identifiers.

Chemical Identification

IdentifierValue
CAS Number 6245-57-4[1][2][3][4][5]
IUPAC Name This compound[2][5]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [3]

Synonyms

A comprehensive list of synonyms for this compound is provided below for clear identification and literature searching.

Synonym
2-Methyl-p-anisic acid[1]
2-Methyl-4-methoxybenzoic acid[1]
Benzoic acid, 4-methoxy-2-methyl-
p-Anisic acid, 2-methyl-

References

An In-depth Technical Guide to 4-Methoxy-2-methylbenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in various scientific and industrial fields. Its unique molecular architecture makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates its role as a key starting material in the synthesis of the antihypertensive drug, Prazosin.

Molecular Structure and Properties

This compound, also known by its IUPAC name, possesses a benzene ring substituted with a methoxy group (-OCH₃) at the C4 position, a methyl group (-CH₃) at the C2 position, and a carboxylic acid group (-COOH) at the C1 position.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
IUPAC Name This compound
CAS Number 6245-57-4
Appearance White crystalline powder
Melting Point 177-181 °C
Synonyms 2-Methyl-p-anisic acid, 2-Methyl-4-methoxybenzoic acid, 4-Methoxy-o-toluic acid
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following sections provide an overview of the expected spectral data and generalized experimental protocols.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, methyl group protons, and the carboxylic acid proton.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and methoxy (C-O stretching) functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the carboxylation of 4-methoxytoluene.[1]

Procedure:

  • In a high-pressure reactor, combine 4-methoxytoluene with a suitable solvent.

  • Add a catalyst, such as palladium on carbon or copper chromite.[1]

  • Pressurize the reactor with carbon dioxide.

  • Heat the reaction mixture to the specified temperature and maintain for the designated reaction time.

  • After cooling, depressurize the reactor and filter to remove the catalyst.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Procedure:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the mass spectrometer, often via gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Application in Drug Synthesis: The Prazosin Pathway

This compound serves as a crucial starting material in the multi-step synthesis of Prazosin, an α₁-blocker used to treat high blood pressure.[1] A key transformation is the conversion of this compound to 2-methyl-4-nitroanisole, a critical intermediate in the Prazosin synthesis.[1]

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_prazosin Prazosin Synthesis 4-Methoxy-2-methylbenzoic_acid This compound Nitration Nitration 4-Methoxy-2-methylbenzoic_acid->Nitration HNO₃, H₂SO₄ 2-Methyl-4-nitroanisole 2-Methyl-4-nitroanisole Nitration->2-Methyl-4-nitroanisole Further_Reactions Multi-step Reactions 2-Methyl-4-nitroanisole->Further_Reactions Prazosin Prazosin (Antihypertensive Drug) Further_Reactions->Prazosin

Synthetic workflow from this compound to Prazosin.

Conclusion

This compound is a versatile chemical building block with significant applications in the pharmaceutical and chemical industries. Its well-defined molecular structure and reactivity make it an ideal precursor for the synthesis of complex molecules, as exemplified by its role in the production of Prazosin. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the study and application of this important compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Methoxy-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound is paramount for its effective use in drug development, formulation, and chemical manufacturing. This document offers a detailed analysis of its physicochemical properties, a discussion of its solubility in various solvents, and a comprehensive, field-proven protocol for experimental solubility determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₉H₁₀O₃, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in different solvent systems. This compound is of particular interest to researchers in pharmaceutical development for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.

A thorough understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products with desired bioavailability and stability. This guide aims to provide the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, these properties provide a theoretical framework for predicting and understanding its behavior in solution.

PropertyValueSource
Molecular Formula C₉H₁₀O₃--INVALID-LINK--[1]
Molecular Weight 166.17 g/mol --INVALID-LINK--[1]
Melting Point 177-181 °CSigma-Aldrich
XLogP3-AA (Predicted) 1.8--INVALID-LINK--[1]
The Influence of the Ortho-Methyl Group

The primary structural difference between this compound and its more studied counterpart, 4-Methoxybenzoic acid, is the presence of a methyl group at the ortho position to the carboxylic acid. This substitution is expected to have a notable impact on its physicochemical properties:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the carboxylic acid group, potentially affecting its ability to form hydrogen bonds with solvent molecules and influencing its crystal packing. This steric effect can also impact the pKa of the carboxylic acid.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which would be expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

Solubility Profile: A Comparative Analysis with 4-Methoxybenzoic Acid

Given the scarcity of quantitative solubility data for this compound, we will examine the solubility of 4-Methoxybenzoic acid to infer the likely behavior of our target compound.

Aqueous Solubility

4-Methoxybenzoic acid is reported to be sparingly soluble in water, with a solubility of approximately 0.3 g/L at 20°C.[2][3] The low aqueous solubility is attributed to the hydrophobic nature of the benzene ring and the methoxy group, which outweighs the hydrophilic contribution of the carboxylic acid group. For this compound, the addition of the lipophilic methyl group is expected to further decrease its aqueous solubility.

Solubility in Organic Solvents

4-Methoxybenzoic acid exhibits good solubility in a range of organic solvents.[2] A study by Han et al. (2024) in the Journal of Chemical & Engineering Data provides detailed mole fraction solubility data for 4-methoxybenzoic acid in 14 different pure solvents at various temperatures.[4][5] This data is invaluable for understanding the types of solvents that are effective for this class of compounds.

The general trend for 4-methoxybenzoic acid is high solubility in polar aprotic solvents like acetone and ethyl acetate, and good solubility in alcohols such as methanol and ethanol.[2][6] This is due to the favorable interactions between the polar functional groups of the solute and the solvent molecules. It is anticipated that this compound will follow a similar trend, with potentially enhanced solubility in less polar organic solvents due to the increased lipophilicity from the methyl group.

The following table summarizes the mole fraction solubility of 4-methoxybenzoic acid in selected solvents at 298.15 K (25 °C), as reported by Han et al. (2024), to serve as a reference.[4]

SolventMole Fraction Solubility (x 10²)
Acetone45.01
Ethyl Acetate36.09
Methanol5.53
Ethanol3.08
Toluene15.22

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed, field-proven protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method followed by gravimetric analysis. This method is considered the "gold standard" for its accuracy and reliability.

The Isothermal Shake-Flask Method: A Workflow for Precision

The shake-flask method involves equilibrating an excess of the solid compound in a chosen solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis (Gravimetric) prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine shake Agitate in a thermostatic shaker at constant T combine->shake equilibrate Allow to equilibrate (e.g., 24-72 hours) shake->equilibrate centrifuge Centrifuge to settle undissolved solid equilibrate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter aliquot Transfer a known volume of filtrate to a pre-weighed dish filter->aliquot evaporate Evaporate solvent under controlled conditions aliquot->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh the dish with the dried solute dry->weigh calculate Calculate solubility weigh->calculate

Caption: Workflow for solubility determination using the shake-flask method with gravimetric analysis.

Detailed Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven or vacuum oven

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant (the saturated solution) into a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

    • Record the final weight of the dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the aliquot taken.

Conclusion: A Pathway to Predictable and Optimized Processes

While experimental solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties and the behavior of its close structural analog, 4-methoxybenzoic acid, provides a strong foundation for its application in research and development. The addition of the ortho-methyl group is anticipated to decrease aqueous solubility and enhance solubility in non-polar organic solvents.

For precise and reliable solubility data, the isothermal shake-flask method coupled with gravimetric analysis is the recommended experimental approach. The detailed protocol provided in this guide offers a robust methodology for researchers to generate high-quality solubility data, enabling the optimization of synthetic routes, purification processes, and formulation strategies. This, in turn, facilitates the development of safe, effective, and reliable pharmaceutical products and chemical processes.

References

An In-depth Technical Guide on 4-Methoxy-2-methylbenzoic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-2-methylbenzoic acid, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Physicochemical Data of this compound

This compound is a white crystalline powder that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its physical properties, particularly its melting and boiling points, are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols.

The reported values for the melting and boiling points of this compound exhibit some variation across different sources, which is common and can be attributed to the purity of the sample and the experimental method used for determination.

PropertyReported Value(s)
Melting Point175-183 °C[1], 174.5-183.5 °C[3], 177-181 °C (lit.)[4], 125-129 °C[2]
Boiling Point315 °C[2]

Note: The significant discrepancy in one of the reported melting point ranges (125-129 °C) may indicate a different isomer or a sample with impurities.

Experimental Protocols for Determination of Physical Properties

Accurate determination of the melting and boiling points is crucial for the characterization of this compound. The following are detailed standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]

  • Glass capillary tubes (sealed at one end)[7]

  • Sample of this compound (finely powdered and dry)[7]

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to cause the solid to fall to the closed end. This process is repeated until the packed sample is 2-3 mm high.[6][7]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[7]

  • Rapid Determination (Optional): A rapid heating of a preliminary sample can be performed to find an approximate melting range.[6]

  • Accurate Determination: For an accurate measurement, the apparatus is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a boiling point determination method for liquids, or a distillation method for solids with high boiling points would be more appropriate. The literature value of 315 °C suggests that a standard Thiele tube setup with mineral oil may not be suitable due to the high temperature. A high-temperature heating medium and a specialized apparatus would be required. However, a general procedure using a Thiele tube is described below for illustrative purposes.

Apparatus:

  • Thiele tube[8]

  • Thermometer[8]

  • Small test tube (e.g., Durham tube)[8]

  • Capillary tube (sealed at one end)[8]

  • Heating source (e.g., Bunsen burner)

  • High-temperature heating fluid (e.g., silicone oil)

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the substance is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.[8]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-temperature heating fluid, ensuring the heating fluid level is above the side arm.[8][9]

  • Heating: The Thiele tube is heated gently at the side arm. The heat is distributed by convection currents.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] Its chemical structure allows for various modifications, making it a valuable starting material in drug discovery and development. For instance, it is used as an intermediate in the synthesis of anti-inflammatory drugs and analgesics.[1]

Below is a diagram illustrating a generalized workflow for the utilization of this compound as a synthetic intermediate in pharmaceutical development.

G General Workflow: this compound in Drug Synthesis A This compound (Starting Material) B Chemical Modification (e.g., Esterification, Amidation, etc.) A->B C Key Synthetic Intermediate B->C D Further Synthetic Steps (e.g., Cyclization, Coupling Reactions) C->D E Active Pharmaceutical Ingredient (API) (e.g., Anti-inflammatory Agent) D->E F Formulation Development E->F G Final Drug Product F->G

Caption: Workflow of this compound in pharmaceutical synthesis.

The following diagram illustrates the experimental workflow for determining the melting point of a solid compound like this compound.

G Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement A Obtain dry, powdered sample of This compound B Pack sample into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~15°C below expected melting point C->D E Reduce heating rate to 1-2°C per minute D->E F Observe and record temperature range from first liquid to completely molten E->F Result Melting Point Range (e.g., 177-181 °C) F->Result

Caption: Workflow for determining the melting point of a solid organic compound.

References

The Pharmacological Potential of 4-Methoxy-2-methylbenzoic Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylbenzoic acid and its derivatives represent a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of their pharmacological properties, with a focus on their anti-inflammatory, analgesic, hepatoprotective, and antiglycation activities. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of the efficacy of various derivatives. Furthermore, this guide elucidates the underlying mechanisms of action through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its structural modifications have led to the development of derivatives with enhanced therapeutic potential, including anti-inflammatory, analgesic, and hepatoprotective effects. This guide aims to consolidate the current knowledge on the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

The derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

Derivatives of benzoic acid have shown significant promise as anti-inflammatory and analgesic agents, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[2][3]

A study on a salicylic acid derivative, 2-(4-chlorobenzoyloxy)-5-methoxy benzoic acid, demonstrated potent analgesic effects in an acetic acid-induced writhing test in mice.[4] The compound exhibited a lower ED50 value compared to the standard drug, acetylsalicylic acid, indicating higher potency.[4]

Table 1: Analgesic Activity of a Benzoic Acid Derivative

CompoundAssayAnimal ModelED50 (mg/kg)Reference
2-(4-chlorobenzoyloxy)-5-methoxy benzoic acidAcetic acid-induced writhing testMice62.52[4]
Acetylsalicylic acid (Asetosal)Acetic acid-induced writhing testMice80.28[4]

Another study on 5-acetamido-2-hydroxy benzoic acid derivatives also highlighted their potential as analgesic agents, with one derivative showing a significant reduction in acetic acid-induced writhing in mice.[2] This compound exhibited an ED50 of 4.95 mg/kg, demonstrating potent peripheral anti-nociceptive activity.[2]

Hepatoprotective Activity

A derivative of methoxybenzoic acid, 2-hydroxy-4-methoxybenzoic acid (HMBA), has been shown to possess significant hepatoprotective properties against carbon tetrachloride (CCl4)-induced liver injury in rats.[4][5] The protective effect is attributed to its antioxidant and anti-inflammatory mechanisms, including the restoration of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.[4][5]

Table 2: Hepatoprotective Effects of 2-Hydroxy-4-methoxybenzoic Acid (HMBA) in CCl4-Induced Hepatotoxicity in Rats

ParameterCCl4 ControlHMBA TreatedEffect of HMBAReference
Serum TransaminasesElevatedReducedAttenuation of liver damage[4][5]
Hepatic Lipid PeroxidationIncreasedReducedAntioxidant effect[4][5]
Total GlutathioneDepletedRestoredEnhancement of antioxidant defense[4][5]
Inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-10)DysregulatedRestoredAnti-inflammatory effect[4][5]
Antiglycation Activity

A series of 4-methoxybenzoylhydrazone derivatives have been synthesized and evaluated for their in vitro antiglycation activity. Several of these compounds exhibited potent activity, with IC50 values lower than the standard, rutin. This suggests their potential in mitigating the effects of advanced glycation end products (AGEs), which are implicated in diabetic complications.

Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

CompoundIC50 (µM)
Derivative 1216.52 ± 4.2
Derivative 6227.75 ± 0.53
Derivative 7242.53 ± 6.1
Derivative 11287.79 ± 1.59
Derivative 3289.58 ± 2.64
Rutin (Standard)294.46 ± 1.50

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1][6]

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This is a common method for screening peripheral analgesic activity.

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a predetermined time (e.g., 30 or 60 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally to induce writhing.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the hepatoprotective potential of compounds.[7][8]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are divided into a normal control group, a CCl4 control group, and treatment groups.

    • The treatment groups receive the test compound orally for a specified period (e.g., 7 or 14 days).

    • On the last day of treatment, a single dose of CCl4 (e.g., 1 mL/kg, diluted in liquid paraffin or olive oil) is administered intraperitoneally to the CCl4 control and treatment groups.[7][8] The normal control group receives only the vehicle.

    • After 24 or 48 hours, blood is collected for biochemical analysis (e.g., ALT, AST, ALP, total bilirubin).

    • The animals are then sacrificed, and the livers are collected for histopathological examination and measurement of antioxidant enzyme levels.[9]

  • Data Analysis: The levels of serum biochemical markers and tissue antioxidant enzymes are compared between the different groups to assess the hepatoprotective effect of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[10] Many anti-inflammatory agents exert their effects by inhibiting this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[11]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases Derivative Benzoic Acid Derivative Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->ProInflammatory Induces

Caption: Proposed mechanism of anti-inflammatory action of benzoic acid derivatives via inhibition of the NF-κB signaling pathway.

Hepatoprotective Mechanism

The hepatoprotective effects of compounds like 2-hydroxy-4-methoxybenzoic acid are multifactorial, involving both antioxidant and anti-inflammatory actions. The proposed workflow for its protective effect against a hepatotoxin like CCl4 involves the scavenging of free radicals, enhancement of endogenous antioxidant enzymes, and modulation of inflammatory responses.

Hepatoprotective_Workflow cluster_induction Hepatotoxicity Induction cluster_cellular Cellular Effects cluster_intervention Therapeutic Intervention cluster_mechanism Protective Mechanisms cluster_outcome Outcome Toxin Hepatotoxin (e.g., CCl4) ROS Increased ROS (Oxidative Stress) Toxin->ROS Inflammation Inflammation (Cytokine Release) Toxin->Inflammation Damage Hepatocyte Damage & Necrosis ROS->Damage Inflammation->Damage HMBA 2-Hydroxy-4-methoxy benzoic acid (HMBA) Antioxidant Increased Antioxidant Enzyme Activity (GSH restoration) HMBA->Antioxidant Promotes AntiInflammatory Modulation of Inflammatory Cytokines HMBA->AntiInflammatory Modulates Antioxidant->ROS Reduces Protection Hepatoprotection Antioxidant->Protection AntiInflammatory->Inflammation Reduces AntiInflammatory->Protection

Caption: Workflow illustrating the proposed hepatoprotective mechanism of 2-hydroxy-4-methoxybenzoic acid.

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as anti-inflammatory, analgesic, hepatoprotective, and antiglycation agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB, provides a strong foundation for the rational design and development of novel therapeutics. Further research focusing on structure-activity relationships and preclinical and clinical evaluations is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

Unveiling the Elusive Origins: A Technical Guide to the Natural Occurrence and Sources of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding regarding the natural occurrence and sources of 4-Methoxy-2-methylbenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines relevant experimental protocols, and presents logical pathways for further investigation. While direct evidence for the widespread natural occurrence of this compound remains limited, this guide illuminates the presence of its immediate biosynthetic precursor, 4-hydroxy-2-methylbenzoic acid, in both microbial and plant kingdoms, suggesting potential, yet unconfirmed, natural sources.

Natural Occurrence: An Indirect Perspective

A thorough review of scientific literature indicates a notable absence of direct reports confirming the isolation of this compound from natural sources. However, compelling indirect evidence points towards its potential existence in specific biological niches through the established presence of its hydroxylated precursor, 4-hydroxy-2-methylbenzoic acid.

This precursor has been identified in the following natural contexts:

  • Microbial Metabolism: 4-hydroxy-2-methylbenzoic acid has been detected as a transient intermediate in the anaerobic metabolism of m-cresol by methanogenic consortia.[1] This finding is significant as it establishes a clear microbial pathway for the synthesis of the core 2-methylbenzoic acid structure with a hydroxyl group at the C4 position.

  • Plant Kingdom: The compound 4-hydroxy-2-methylbenzoic acid has been reported to occur in the plant species Dipsacus laciniatus. Furthermore, its methyl ester, methyl 4-hydroxy-2-methylbenzoate, has been identified in the fungus Talaromyces pinophilus and the tulip tree, Liriodendron tulipifera. The presence of the ester in these organisms strongly implies the existence of the free acid as its precursor.

The biological transformation of a hydroxyl group to a methoxy group via O-methylation is a common enzymatic process in many organisms. This suggests a plausible biosynthetic step for the conversion of 4-hydroxy-2-methylbenzoic acid to this compound, although this specific reaction has not yet been documented in the literature.

In contrast, the isomeric compound, 4-methoxybenzoic acid (p-anisic acid), is well-known as a naturally occurring compound, found in plants such as anise and fennel. It is crucial to distinguish between these two isomers, as their natural distribution and biosynthetic origins likely differ.

Quantitative Data on Related Compounds

To date, no quantitative data on the concentration of this compound in any natural source has been published. For the purpose of comparison and to provide a framework for future analytical studies, the following table summarizes the known occurrences of its immediate precursor.

CompoundNatural SourceType of SourceReported ConcentrationReference
4-hydroxy-2-methylbenzoic acidMethanogenic consortiumMicrobialTransient intermediate[1]
4-hydroxy-2-methylbenzoic acidDipsacus laciniatusPlantNot specified
Methyl 4-hydroxy-2-methylbenzoateTalaromyces pinophilusFungusNot specified
Methyl 4-hydroxy-2-methylbenzoateLiriodendron tulipiferaPlantNot specified

Hypothetical Biosynthesis and Metabolic Pathways

The formation of 4-hydroxy-2-methylbenzoic acid in methanogenic consortia provides a basis for a hypothetical biosynthetic pathway. The degradation of m-cresol is the initial step, followed by carboxylation to yield the hydroxylated benzoic acid derivative.

Microbial_Metabolism m-Cresol m-Cresol Metabolic_Process Anaerobic Metabolism (Methanogenic Consortium) m-Cresol->Metabolic_Process Intermediate 4-hydroxy-2-methylbenzoic acid Metabolic_Process->Intermediate Enzymatic_Step O-Methylation (Hypothetical) Intermediate->Enzymatic_Step Potential_Product This compound Enzymatic_Step->Potential_Product

Microbial production of 4-hydroxy-2-methylbenzoic acid and its hypothetical methylation.

Experimental Protocols

Given the absence of established protocols for the extraction of this compound from natural matrices, the following section provides a generalized methodology for the extraction and analysis of related phenolic acids from plant and microbial cultures. This can serve as a starting point for researchers aiming to investigate its potential natural occurrence.

General Protocol for Extraction of Benzoic Acid Derivatives from Plant Material
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids.

    • Subsequent extractions should be carried out with solvents of increasing polarity, such as ethyl acetate and methanol, to isolate phenolic compounds.

    • Acidify the aqueous fraction to a pH of 2-3 and partition with ethyl acetate to extract acidic compounds.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate fractions.

    • Monitor fractions using Thin Layer Chromatography (TLC).

  • Isolation:

    • Further purify the fractions containing compounds of interest using preparative High-Performance Liquid Chromatography (HPLC).

General Protocol for Extraction from Microbial Culture
  • Culture Preparation: Grow the microbial strain in a suitable liquid medium.

  • Extraction:

    • Separate the mycelium/cells from the culture broth by filtration or centrifugation.

    • Extract the broth with an appropriate solvent (e.g., ethyl acetate) after adjusting the pH to acidic conditions.

    • Extract the mycelium/cells with a solvent like methanol or acetone.

  • Purification and Isolation: Follow steps 3 and 4 as outlined in the plant extraction protocol.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution of acidified water and methanol or acetonitrile for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural confirmation based on mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H and 13C NMR for complete structural elucidation of the isolated compound.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization Sample Natural Source (Plant/Microbial) Extraction Solvent Extraction Sample->Extraction Purification Column Chromatography Extraction->Purification Isolation Preparative HPLC Purification->Isolation HPLC HPLC Analysis Isolation->HPLC LCMS LC-MS Identification Isolation->LCMS NMR NMR Elucidation Isolation->NMR

General workflow for the isolation and identification of benzoic acid derivatives.

Conclusion and Future Directions

Future research should focus on:

  • Targeted Metabolomic Studies: Analyzing extracts from organisms known to produce methylated benzoic acids, specifically searching for the mass and fragmentation pattern of this compound.

  • Enzymatic Assays: Investigating the potential for O-methyltransferases from relevant organisms to methylate 4-hydroxy-2-methylbenzoic acid.

  • Screening of Microbial Strains: Examining a wider range of microorganisms, particularly those involved in the degradation of aromatic compounds, for the production of this compound.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the natural origins of this intriguing molecule. The confirmation of its natural occurrence would open new avenues for its biotechnological production and application.

References

The Synthetic Heart of Therapeutics: A Technical Guide to 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant position not as a direct therapeutic agent, but as a pivotal intermediate in the synthesis of a variety of bioactive molecules. This technical guide delves into the core applications of this compound, with a primary focus on its role as a versatile precursor in drug development. While direct therapeutic applications of the title compound remain largely unexplored in publicly available literature, its structural motifs are integral to the architecture of established pharmaceuticals. This document will provide a comprehensive overview of its chemical properties, its utility in the synthesis of key pharmaceutical intermediates, and detailed synthetic methodologies.

Introduction

This compound (CAS No. 6245-57-4), also known as 2-methyl-p-anisic acid, is a white crystalline solid.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, provides a unique combination of reactivity and steric hindrance, making it a valuable building block in organic synthesis. The primary application of this compound within the pharmaceutical industry is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Reports suggest its use in the development of anti-inflammatory and analgesic drugs, although specific examples directly linking to the parent compound are scarce.[2] A notable, albeit indirect, therapeutic application lies in its potential as a precursor for the synthesis of the antihypertensive drug, Prazosin.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 125-129 °C[1]
Boiling Point 315 °C[1]
Solubility Insoluble in water; Soluble in ethanol, acetone, and chloroform.[1]
CAS Number 6245-57-4[1]

Synthetic Applications in Drug Development

The true therapeutic potential of this compound is realized through its conversion into more complex, biologically active molecules. Its chemical handles allow for a variety of transformations, making it a versatile scaffold in medicinal chemistry.

Precursor to Antihypertensive Agents: The Prazosin Example

While direct synthesis pathways from this compound to Prazosin are not extensively detailed in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. This involves the transformation of this compound into a key quinazoline intermediate.

The following diagram illustrates a proposed multi-step synthesis to convert this compound into a key precursor for Prazosin.

G cluster_0 Synthesis of a Key Prazosin Intermediate 4-Methoxy-2-methylbenzoic_acid This compound Nitration Nitration (HNO₃, H₂SO₄) 4-Methoxy-2-methylbenzoic_acid->Nitration Step 1 Intermediate_1 4-Methoxy-2-methyl-5-nitrobenzoic acid Nitration->Intermediate_1 Reduction Reduction (e.g., H₂, Pd/C) Intermediate_1->Reduction Step 2 Intermediate_2 5-Amino-4-methoxy-2-methylbenzoic acid Reduction->Intermediate_2 Cyclization Cyclization (with a suitable amine source) Intermediate_2->Cyclization Step 3 Quinazoline_Intermediate Quinazoline Intermediate Cyclization->Quinazoline_Intermediate

Caption: Proposed synthetic pathway from this compound to a quinazoline intermediate.

The following are generalized experimental protocols for the key transformations shown in the synthetic workflow. These are based on standard procedures for similar substrates and would require optimization for this specific synthetic route.

Step 1: Nitration of this compound

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Procedure:

    • Cool a solution of this compound in concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-Methoxy-2-methyl-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Objective: To convert the nitro group to an amino group.

  • Procedure:

    • Dissolve 4-Methoxy-2-methyl-5-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 5-Amino-4-methoxy-2-methylbenzoic acid.

Step 3: Quinazoline Ring Formation

  • Objective: To construct the quinazoline core.

  • Procedure:

    • A mixture of 5-Amino-4-methoxy-2-methylbenzoic acid and a suitable cyclizing agent (e.g., formamide or a derivative) is heated at an elevated temperature (e.g., 150-180 °C) for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to afford the desired quinazoline intermediate.

Potential Therapeutic Relevance of Derivatives

While this compound itself lacks direct therapeutic data, the biological activities of its isomers and derivatives provide valuable insights into the potential of this chemical scaffold.

Derivative/IsomerReported Biological ActivityReference(s)
2-Hydroxy-4-methoxybenzoic acid Anti-hyperlipidemic, Hepatoprotective, Anti-inflammatory, Antioxidant[3][4]
4-Methoxybenzoic acid (p-Anisic acid) Antioxidant, Anti-inflammatory, Antimicrobial[5][6]
4-(Pyrrolidinyl)methoxybenzoic acid derivatives VLA-4 antagonists for potential asthma treatment[7]
4-Methoxybenzoyl-aryl-thiazole derivatives Anticancer agents (tubulin polymerization inhibitors)[7]

This data suggests that the methoxybenzoic acid framework can be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound stands as a testament to the crucial role of chemical intermediates in the pharmaceutical industry. Although direct evidence for its therapeutic applications is currently unavailable, its utility as a synthetic precursor is well-established. The ability to transform this relatively simple molecule into complex and potent drugs, such as the antihypertensive agent Prazosin, underscores its importance in drug discovery and development. Future research may yet uncover direct biological activities of this compound or its novel derivatives, but its current value as a versatile building block for life-saving medicines is undeniable. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this key intermediate.

References

The Chemical Versatility of 4-Methoxy-2-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and pharmaceutical applications of 4-Methoxy-2-methylbenzoic acid, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

This compound, also known as 2-methyl-p-anisic acid, is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, imparts a unique chemical reactivity profile that makes it a valuable intermediate in various fields, including pharmaceuticals, agrochemicals, and cosmetics.[2][3] This technical guide provides a detailed overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical and Spectroscopic Data

This compound is a white crystalline powder.[3] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [4]
Melting Point 177-181 °C[4]
CAS Number 6245-57-4[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, methyl group protons, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbon.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and methoxy groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is governed by its three functional groups: the carboxylic acid, the electron-donating methoxy group, and the weakly electron-donating methyl group. These groups influence the reactivity of the aromatic ring and the carboxylic acid moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is the primary site for reactions such as esterification and amide bond formation.

Esterification of this compound can be achieved through various methods, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, typically in excess, produces the corresponding ester.

Experimental Protocol: Fischer Esterification to Synthesize Methyl 4-Methoxy-2-methylbenzoate

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux for several hours to drive the reaction to completion.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxy-2-methylbenzoate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Yields for Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystYield (%)Reference
Benzoic AcidMethanolH₂SO₄90[5]
4-Hydroxybenzoic AcidEthanolSulfamic Acid90.38[6]

Amide formation typically proceeds via the activation of the carboxylic acid, often by converting it to an acid chloride, which then reacts readily with a primary or secondary amine.

Experimental Protocol: Synthesis of 4-Methoxy-2-methylbenzamide

  • Step 1: Formation of 4-Methoxy-2-methylbenzoyl Chloride

    • In a round-bottom flask, suspend this compound in an anhydrous solvent like toluene.

    • Add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.[7]

  • Step 2: Amide Formation

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous solvent.

    • Cool the amine solution in an ice bath.

    • Add the crude 4-Methoxy-2-methylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.[7]

Table 4: Representative Yields for Amide Synthesis from Benzoic Acid Derivatives

Acid ChlorideAmineBaseYield (%)Reference
4-Nitrobenzoyl chlorideAmmonia-80[8]
4-Methoxybenzoyl chlorideAmmonia-71[8]
Electrophilic Aromatic Substitution

The methoxy and methyl groups on the aromatic ring are both ortho, para-directing and activating groups.[9] The methoxy group is a strong activating group, while the methyl group is a weak activating group. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group. However, the existing substituents also exert steric hindrance.

Directing effects in electrophilic aromatic substitution.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the directing effects of the existing substituents, the primary product of nitration of this compound is expected to be 4-Methoxy-2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-Methylbenzoic Acid (Representative)

  • Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[10]

  • Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a separate flask and cool the mixture to 0-5°C.[10]

  • Nitration: Slowly add the cooled nitrating mixture to the solution of the benzoic acid derivative with continuous stirring, maintaining the low temperature.[10]

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a short period before pouring it onto crushed ice.[10]

  • Isolation and Purification: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization from a suitable solvent like ethanol/water.[10] A typical yield for the nitration of 4-methylbenzoic acid is around 70-85%.[10]

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. While the carboxylic acid group is deactivating, the methoxy and methyl groups are activating. The reaction of an activated aromatic compound like anisole (methoxybenzene) with an acyl chloride in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ typically results in acylation at the para position due to less steric hindrance.[9][11]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Representative)

  • Catalyst Suspension: In a round-bottom flask, suspend the Lewis acid catalyst (e.g., FeCl₃) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[11]

  • Acyl Chloride Addition: Add the acyl chloride (e.g., propionyl chloride) to the suspension.[11]

  • Substrate Addition: Slowly add a solution of anisole in CH₂Cl₂ to the reaction mixture.[11]

  • Quenching and Extraction: After stirring, quench the reaction with ice-cold water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.[11]

  • Washing and Isolation: Wash the combined organic layers with an aqueous base (e.g., 5% NaOH), dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by evaporation.[11] The crude product can then be purified. A yield of 85.7% was reported for the acylation of anisole with acetic anhydride.[9]

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄ (General)

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF).[13]

  • Substrate Addition: Slowly add a solution of the carboxylic acid in the same dry solvent to the LiAlH₄ suspension.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfate dropwise to decompose the excess LiAlH₄.[13]

  • Work-up: Add dilute sulfuric acid and separate the ether layer. Extract the aqueous layer with ether.

  • Isolation and Purification: Dry the combined organic layers, evaporate the solvent, and purify the resulting alcohol by distillation or chromatography.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals, particularly anti-inflammatory and antihypertensive drugs.[3]

Precursor to Indomethacin

4-Methoxybenzoic acid is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The synthesis involves the conversion of 4-methoxybenzoic acid to 4-methoxyphenylhydrazine, a key intermediate for constructing the indole core of Indomethacin via the Fischer indole synthesis.[14]

Indomethacin Synthesis Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Indole Core Formation cluster_2 Stage 3: Final Assembly 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine 4-Methoxybenzoic_acid->4-Methoxyphenylhydrazine Multi-step conversion Indole_intermediate Indole_intermediate 4-Methoxyphenylhydrazine->Indole_intermediate Fischer Indole Synthesis Levulinic_acid Levulinic_acid Levulinic_acid->Indole_intermediate Indomethacin_ester Indomethacin_ester Indole_intermediate->Indomethacin_ester Acylation 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl_chloride->Indomethacin_ester Indomethacin Indomethacin Indomethacin_ester->Indomethacin Hydrolysis

Workflow for the synthesis of Indomethacin.
Role in Prazosin Synthesis

While not a direct precursor, related methoxy-substituted benzoic acids are starting materials in the synthesis of Prazosin, an alpha-blocker used to treat high blood pressure. The synthesis often begins with compounds like 2-amino-4,5-dimethoxybenzoate.

Antimicrobial Activity

Derivatives of 4-methoxybenzoic acid, particularly amides, have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 5: Representative MIC Values for 4-Methoxybenzoic Acid Analogs

Compound IDR-groupMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. tumefaciensMIC (µg/mL) vs. Alternaria sp.MIC (µg/mL) vs. Rhizopus sp.Reference
1 -H>100>100>100>100[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Culture bacterial and fungal strains in appropriate broth media and dilute to a standardized concentration (e.g., 10⁵ CFU/mL).[15]

  • Serial Dilution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions in a 96-well microtiter plate.[15]

  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension and incubate at the optimal temperature for the microorganism.[15][16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15][16]

Conclusion

This compound is a versatile chemical intermediate with a rich and varied reactivity. Its functional groups allow for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The directing effects of its substituents in electrophilic aromatic substitution are predictable and allow for regioselective synthesis. Its applications in the pharmaceutical industry, particularly as a precursor to important drugs, underscore its significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound in their work.

References

Methodological & Application

Synthesis of 4-Methoxy-2-methylbenzoic Acid from 4-Methoxytoluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 4-methoxy-2-methylbenzoic acid, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available 4-methoxytoluene. The synthesis involves an initial Vilsmeier-Haack formylation to produce the intermediate 4-methoxy-2-methylbenzaldehyde, followed by oxidation to the desired carboxylic acid.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. This application note outlines a reliable and reproducible method for its preparation in a laboratory setting. The described two-step synthesis is a common and efficient route, utilizing well-established chemical transformations.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Vilsmeier-Haack Formylation: 4-Methoxytoluene is formylated at the ortho position to the methyl group using a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to yield 4-methoxy-2-methylbenzaldehyde.

  • Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄).

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-methylbenzaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 4-Methoxytoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (3.0 equiv.) in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of 4-methoxytoluene (1.0 equiv.) in anhydrous dichloromethane dropwise via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-2-methylbenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Step 2: Synthesis of this compound via Oxidation

Materials:

  • 4-Methoxy-2-methylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In an Erlenmeyer flask, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equiv.) in acetone.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 equiv.) in water.

  • Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and the temperature should be monitored. A brown precipitate of manganese dioxide will form.

  • Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, decolorize the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and only the brown precipitate of MnO₂ remains.

  • Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Expected Yield: >90%[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1Vilsmeier-Haack Formylation4-MethoxytolueneDMF, POCl₃DCM0 to RT4-64-Methoxy-2-methylbenzaldehyde75-85
2Oxidation4-Methoxy-2-methylbenzaldehydeKMnO₄Acetone/WaterRT1-2This compound>90

Table 2: Characterization Data for 4-Methoxy-2-methylbenzaldehyde

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 262-267 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.26 (s, 1H, CHO), 7.79 (d, J=8.0 Hz, 1H, Ar-H), 7.25 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (t, J=8.0 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.8, 161.5, 140.6, 134.2, 133.7, 132.1, 126.3, 55.3, 19.9
IR (KBr, cm⁻¹) ~2920 (C-H, aliphatic), ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether)

Table 3: Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 177-181 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (br s, 1H, COOH), 7.75 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (d, J=2.4 Hz, 1H, Ar-H), 6.85 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5, 161.0, 141.5, 132.0, 122.5, 115.0, 112.0, 55.5, 21.0
IR (KBr, cm⁻¹) ~3200-2500 (O-H, carboxylic acid), ~2950 (C-H, aliphatic), ~1685 (C=O, carboxylic acid), ~1610, 1500 (C=C, aromatic), ~1260 (C-O, ether)[2][3]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Oxidation SM1 4-Methoxytoluene Reaction1 Formylation SM1->Reaction1 Reagents1 DMF, POCl3 Reagents1->Reaction1 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Intermediate 4-Methoxy-2-methylbenzaldehyde Workup1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Reagents2 KMnO4 Reagents2->Reaction2 Workup2 Filtration, Acidification & Recrystallization Reaction2->Workup2 Product This compound Workup2->Product

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway of Vilsmeier-Haack Reaction

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_Complex Arene 4-Methoxytoluene (Nucleophile) Arene->Intermediate_Complex attacks Hydrolysis Hydrolysis Intermediate_Complex->Hydrolysis Product 4-Methoxy-2-methylbenzaldehyde Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation mechanism.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Potassium permanganate (KMnO₄) is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

References

Application Note: Protocols for the Oxidation of p-Cresol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of p-cresol methyl ether (4-methoxytoluene) is a significant transformation in organic synthesis, primarily yielding 4-methoxybenzaldehyde (p-anisaldehyde).[1] p-Anisaldehyde is a valuable compound widely used in the fragrance, flavor, and pharmaceutical industries as an intermediate and a key component in various formulations.[2] It is structurally related to vanillin and is known for its sweet, floral, and strong anise-like aroma.[1][3] This application note details established protocols for the oxidation of p-cresol methyl ether, presenting methodologies using both a classical stoichiometric oxidant and a modern catalytic system. The primary reaction pathway involves the oxidation of the methyl group to a formyl group.[1]

Principle of the Reaction

The core chemical transformation is the selective oxidation of the benzylic methyl group of 4-methoxytoluene. This can be achieved through several routes:

  • Stoichiometric Oxidation: Using strong oxidizing agents like manganese dioxide (MnO₂) in an acidic medium. This is a common commercial method.[1]

  • Catalytic Oxidation: Employing a catalyst, such as cobalt or vanadium salts, to facilitate the use of a more economical and environmentally benign oxidant like molecular oxygen (air).[4][5][6]

The reaction can produce 4-methoxybenzyl alcohol as an intermediate and 4-methoxybenzoic acid as a potential over-oxidation byproduct.[4] Careful control of reaction conditions is crucial to maximize the yield and selectivity for the desired aldehyde product.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of p-anisaldehyde from p-cresol methyl ether is outlined below.

experimental_workflow prep Preparation (Reactants & Glassware) reaction Oxidation Reaction (Heating & Stirring) prep->reaction 1. Set up workup Reaction Work-up (Quenching, Filtration, Extraction) reaction->workup 2. Isolate Crude Product purification Purification (Distillation or Chromatography) workup->purification 3. Refine Product analysis Analysis (GC, HPLC, NMR, IR) purification->analysis 4. Characterize

Caption: General experimental workflow for the oxidation of p-cresol methyl ether.

Protocol 1: Oxidation using Manganese Dioxide (MnO₂) and Sulfuric Acid

This protocol is based on the widely used commercial method for synthesizing p-anisaldehyde.[1]

4.1 Materials and Equipment

  • Reagents: p-Cresol methyl ether (4-methoxytoluene), activated manganese dioxide (MnO₂), sulfuric acid (H₂SO₄), diethyl ether, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

4.2 Detailed Methodology

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 4-methoxytoluene (e.g., 0.1 mol) and activated manganese dioxide (e.g., 0.2 mol).

  • Acid Addition: Slowly add a solution of sulfuric acid (e.g., 20% in water) to the stirred mixture via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove manganese salts. Wash the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude p-anisaldehyde by vacuum distillation.

Protocol 2: Catalytic Air Oxidation in Alkaline Ethylene Glycol

This protocol is a modern, catalytic approach using a cobalt catalyst and air as the oxidant, which can be advantageous for greener chemistry.[5]

5.1 Materials and Equipment

  • Reagents: p-Cresol methyl ether (4-methoxytoluene), cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II,III) oxide (Co₃O₄), sodium hydroxide (NaOH), ethylene glycol (EG), water, hydrochloric acid (HCl), ethyl acetate.

  • Equipment: Jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and temperature controller.

5.2 Detailed Methodology

  • Catalyst and Medium Preparation: In the reactor, dissolve sodium hydroxide (e.g., 600 mmol) in a mixture of ethylene glycol (90 cm³) and water (10 cm³).

  • Adding Catalyst and Substrate: Add the cobalt catalyst (e.g., 0.42 g CoCl₂·6H₂O or 0.5 g Co₃O₄) and p-cresol methyl ether (200 mmol) to the alkaline medium.[5]

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring (e.g., 1000 rpm) to ensure efficient mass transfer.[5]

    • Bubble air or molecular oxygen through the mixture at a controlled flow rate (e.g., 40 cm³/min).[5]

    • Maintain the reaction for 12-18 hours. Monitor the conversion of the starting material and the formation of intermediates and products by GC or HPLC.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to a neutral pH.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the oxidation. The following tables summarize quantitative data derived from studies on catalytic air oxidation of p-cresol in an alkaline ethylene glycol medium.[5]

Table 1: Effect of Cobalt Catalyst on p-Cresol Conversion (Reaction Conditions: 200 mmol p-cresol, 100 cm³ EG with 10% v/v water, 600 mmol NaOH, 100°C, 40 cm³/min O₂, 6 h)[5]

CatalystCatalyst LoadingSubstrate Conversion (%)
CoCl₂·6H₂O0.42 g85.2
CoO on SiO₂Constant Metal Loading83.5
CoOConstant Metal Loading89.1
Co₃O₄0.5 g92.3

Table 2: Effect of Water Content on Reaction Outcome (Reaction Conditions: Co₃O₄ catalyst, other conditions as in Table 1, 18 h)[5]

Water in EG (v/v %)p-Cresol Conversion (%)4-HBA Selectivity (%)*
0>9985.1
10>9998.2
2095.496.5
3089.795.3

*Note: Data from the cited literature pertains to p-cresol oxidation to 4-hydroxybenzaldehyde (4-HBA), but the principles of solvent effects are directly applicable to the analogous p-cresol methyl ether system.

Product Analysis and Characterization

The identity and purity of the synthesized p-anisaldehyde should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product and any byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic aldehyde C=O stretch.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • The oxidation reaction can be exothermic; ensure proper temperature control to prevent runaways.

  • Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes and Protocols: 4-Methoxy-2-methylbenzoic Acid as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methoxy-2-methylbenzoic acid as a key intermediate in the synthesis of important agrochemicals. This document details the synthetic pathways, experimental protocols, and biological activities of two major classes of herbicides derived from this versatile building block: a phenoxyacetic acid herbicide and benzoylpyrazole herbicides.

Introduction

This compound is a valuable aromatic carboxylic acid that serves as a precursor for the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1][2] Its substituted benzene ring structure allows for diverse chemical modifications, leading to the development of active ingredients with distinct modes of action. This document focuses on its application in the synthesis of the selective broadleaf herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) and the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting benzoylpyrazole herbicides, such as topramezone and benzofenap.

Synthesis of Agrochemicals from this compound

The following sections outline the synthetic routes to transform this compound into potent herbicidal agents.

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

MCPA is a widely used selective herbicide for the control of broadleaf weeds in cereal crops and pastures.[3][4] It functions as a synthetic auxin, mimicking the plant hormone auxin to induce uncontrolled growth and eventual death in susceptible plants.[3] The synthesis of MCPA from this compound involves a three-step process: demethylation, decarboxylation, and chlorination to form the key intermediate 2-methyl-4-chlorophenol, followed by etherification.

Experimental Protocol: Synthesis of 2-Methyl-4-chlorophenol from this compound

Step 1: Demethylation to 4-Hydroxy-2-methylbenzoic Acid

  • Reaction: A solution of this compound in a suitable solvent (e.g., glacial acetic acid) is treated with a demethylating agent such as hydrobromic acid.[5]

  • Procedure:

    • Dissolve this compound (1 equivalent) in glacial acetic acid.

    • Add hydrobromic acid (excess, e.g., 48% aqueous solution).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 4-hydroxy-2-methylbenzoic acid.

Step 2: Decarboxylation to o-Cresol

  • Reaction: The resulting 4-hydroxy-2-methylbenzoic acid is decarboxylated to yield o-cresol. This can be achieved by heating the acid, potentially with a catalyst.[6][7][8][9]

  • Procedure:

    • Heat 4-hydroxy-2-methylbenzoic acid under a nitrogen atmosphere.

    • The decarboxylation will occur at elevated temperatures, and the resulting o-cresol can be distilled directly from the reaction mixture.

Step 3: Chlorination of o-Cresol to 2-Methyl-4-chlorophenol

  • Reaction: The o-cresol is selectively chlorinated at the para-position to the hydroxyl group to yield 2-methyl-4-chlorophenol.[10][11][12][13][14][15]

  • Procedure:

    • Dissolve o-cresol (1 equivalent) in a suitable solvent (e.g., a non-polar organic solvent).

    • Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a diaryl sulfide.[15]

    • Maintain the reaction at a controlled temperature (e.g., 0-20 °C) and monitor the progress by GC or TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with a dilute base solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 2-methyl-4-chlorophenol can be purified by distillation or recrystallization.

Step 4: Synthesis of MCPA from 2-Methyl-4-chlorophenol

  • Reaction: The final step is the etherification of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.

  • Procedure:

    • Dissolve 2-methyl-4-chlorophenol (1 equivalent) in a suitable solvent like isopropanol.

    • Add a solution of sodium hydroxide (e.g., 50% aqueous solution) to form the phenoxide.

    • Add a solution of chloroacetic acid (1 equivalent) in water.

    • Heat the mixture to reflux for several hours.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate MCPA.

    • Filter the solid, wash with water, and dry to obtain the final product.

Logical Relationship for MCPA Synthesis

MCPA_Synthesis A This compound B 4-Hydroxy-2-methylbenzoic Acid A->B Demethylation C o-Cresol B->C Decarboxylation D 2-Methyl-4-chlorophenol C->D Chlorination E MCPA D->E Etherification

Caption: Synthetic pathway from this compound to MCPA.

Synthesis of Benzoylpyrazole Herbicides (e.g., Topramezone)

Benzoylpyrazole herbicides, such as topramezone and benzofenap, are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][16][17][18][19][20][21][22][23][24][25] This inhibition disrupts the biosynthesis of plastoquinone and α-tocopherol, leading to the bleaching of susceptible weeds. The synthesis of these complex molecules often involves the coupling of a substituted benzoyl moiety with a pyrazole ring. This compound can serve as a precursor to the required substituted benzoic acid derivative.

Experimental Protocol: General Synthesis of a Benzoylpyrazole Herbicide Intermediate

The synthesis of a specific benzoylpyrazole like topramezone is a multi-step process. A key intermediate derived from this compound would be a suitably substituted benzoyl chloride.

Step 1: Conversion of this compound to the Acid Chloride

  • Reaction: this compound is converted to its corresponding acid chloride, which is a more reactive acylating agent.

  • Procedure:

    • To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxy-2-methylbenzoyl chloride. This can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with a Pyrazole Derivative

  • Reaction: The synthesized acid chloride is then used to acylate a suitable pyrazole derivative in a Friedel-Crafts type reaction. The specific pyrazole used will determine the final herbicide. For topramezone, a substituted pyrazolone is required.

  • Procedure:

    • Dissolve the pyrazole derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 equivalents), at a low temperature (e.g., 0 °C).

    • Slowly add a solution of the 4-methoxy-2-methylbenzoyl chloride (1 equivalent) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude benzoylpyrazole can be purified by column chromatography or recrystallization.

Note: The synthesis of commercial herbicides like topramezone involves multiple additional steps to introduce other necessary functional groups onto the benzoyl and pyrazole rings. The above protocol outlines the core coupling step where the 4-methoxy-2-methylbenzoyl moiety is introduced.

Experimental Workflow for Benzoylpyrazole Synthesis

Benzoylpyrazole_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification A This compound C Acid Chloride Formation A->C B Pyrazole Derivative D Friedel-Crafts Acylation B->D C->D E Quenching & Extraction D->E F Chromatography/Recrystallization E->F G Benzoylpyrazole Herbicide F->G Auxin_Pathway MCPA MCPA (Synthetic Auxin) AuxinReceptor Auxin Receptor MCPA->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath Results in

References

Application of 4-Methoxy-2-methylbenzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid and its derivatives are versatile building blocks in the field of polymer chemistry. Their rigid aromatic structure, combined with a reactive carboxylic acid group and a modifying methoxy group, allows for their incorporation into a variety of polymers, leading to materials with tailored and enhanced properties. These compounds serve as key intermediates in the synthesis of specialty polymers, contributing to improved thermal stability, chemical resistance, and overall performance in diverse applications such as coatings, adhesives, and high-performance films.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its related structures in the synthesis of advanced polymeric materials.

Key Contributions in Polymer Chemistry

The incorporation of this compound and its derivatives into polymer backbones imparts several desirable characteristics:

  • Enhanced Thermal Stability: The rigid benzene ring structure contributes to a higher glass transition temperature (Tg) and thermal degradation temperature, making the resulting polymers suitable for high-temperature applications.[4]

  • Improved Chemical Resistance: The aromatic nature of the monomer enhances the polymer's resistance to a wide range of solvents and corrosive agents.[4]

  • Specialty Polymer Formulation: It is a key component in the formulation of specialty polymers, improving durability and performance in coatings and adhesives.[1][2]

  • Induction of Liquid Crystalline Properties: The linear and rigid structure of derivatives like 4-hydroxybenzoic acid can promote the formation of ordered, liquid crystalline phases in copolyesters, leading to self-reinforcing materials with high tensile strength and modulus.[4][5]

Application Areas and Experimental Protocols

High-Performance Aromatic Polyamides (Aramids)

Derivatives of this compound can be utilized in the synthesis of high-performance aromatic polyamides, known for their exceptional strength and thermal resistance.

The following table illustrates the potential impact of incorporating a 4-methoxybenzoic acid derivative on the properties of an aromatic polyamide.

PropertyStandard Aromatic PolyamideAromatic Polyamide Modified with 4-Methoxybenzoic Acid Derivative
Glass Transition Temperature (Tg) 280 °C305 °C
Tensile Strength 120 MPa150 MPa
Decomposition Temperature (TGA, 5% weight loss) 510 °C540 °C
Solubility in NMP SolubleSoluble with heating

Data presented is illustrative to demonstrate potential improvements.[4]

This protocol describes a common laboratory method for synthesizing aromatic polyamides using a derivative of 4-methoxybenzoic acid.

Materials:

  • Aromatic Diamine (e.g., 4,4'-oxydianiline)

  • Aromatic Dicarboxylic Acid (functionalized equivalent of 4-methoxybenzoic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium Chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Triphenyl Phosphite (TPP)

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Beakers

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reagent Setup: In a three-neck flask under a nitrogen atmosphere, add the aromatic diamine (10 mmol), aromatic dicarboxylic acid (10 mmol), anhydrous CaCl₂ (0.8 g), NMP (20 mL), and pyridine (4 mL).

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation: Add triphenyl phosphite (TPP, 22 mmol) to the solution.

  • Polymerization: Heat the reaction mixture to 120 °C using the heating mantle and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered polymer precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with hot water and then with methanol to remove residual solvents, salts, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C overnight or until a constant weight is achieved.

experimental_workflow_polyamide reagents 1. Reagent Setup (Diamine, Dicarboxylic Acid, CaCl2, NMP, Pyridine) dissolution 2. Dissolution (Room Temperature) reagents->dissolution initiation 3. Initiation (Add TPP) dissolution->initiation polymerization 4. Polymerization (120°C, 3-4h) initiation->polymerization precipitation 5. Precipitation (in Methanol) polymerization->precipitation purification 6. Purification (Filtration & Washing) precipitation->purification drying 7. Drying (Vacuum Oven) purification->drying product Final Polymer drying->product

Workflow for Aromatic Polyamide Synthesis.
Liquid Crystalline Polymers (LCPs)

4-Hydroxybenzoic acid (4-HBA), a key derivative of 4-methoxybenzoic acid, is a fundamental component in the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a high degree of molecular order in the melt phase, leading to exceptional mechanical properties and thermal stability.[5]

This protocol outlines the synthesis of poly(4-hydroxybenzoate), a highly crystalline polymer, through the melt polycondensation of 4-acetoxybenzoic acid.

Part A: Acetylation of 4-Hydroxybenzoic Acid

  • In a reaction vessel, suspend 4-hydroxybenzoic acid in a suitable solvent (e.g., toluene).

  • Add a molar excess of acetic anhydride (e.g., 20 mol% excess).

  • Reflux the mixture for 2 hours to form 4-acetoxybenzoic acid.

  • Isolate the product by recrystallization from water.

Part B: Melt Polycondensation

  • Place the purified 4-acetoxybenzoic acid monomer in a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a vacuum outlet.

  • Heat the flask in a metal bath to 240 °C under a slow stream of argon.

  • After 60 minutes of stirring, increase the temperature by 10 °C every 30 minutes until it reaches 280 °C.

  • Continue stirring at 280 °C for 30 minutes, then increase the temperature to 300 °C for another 30 minutes, and finally to 320 °C.

  • Stir at 320 °C for 60 minutes.

  • Apply a vacuum (<1 Torr) for 30 minutes to remove the acetic acid byproduct and complete the polymerization.

experimental_workflow_lcp cluster_acetylation Part A: Acetylation cluster_polycondensation Part B: Melt Polycondensation start_acetylation 4-Hydroxybenzoic Acid + Acetic Anhydride reflux Reflux (2h) start_acetylation->reflux recrystallization Recrystallization reflux->recrystallization monomer 4-Acetoxybenzoic Acid recrystallization->monomer start_poly Load Monomer monomer->start_poly heat_240 Heat to 240°C (60 min, Argon) start_poly->heat_240 ramp_280 Ramp to 280°C heat_240->ramp_280 hold_280 Hold at 280°C (30 min) ramp_280->hold_280 ramp_320 Ramp to 320°C hold_280->ramp_320 hold_320 Hold at 320°C (60 min) ramp_320->hold_320 vacuum Apply Vacuum (<1 Torr, 30 min) hold_320->vacuum product_lcp Poly(4-hydroxybenzoate) vacuum->product_lcp

Workflow for LCP Synthesis.
Biodegradable Aliphatic-Aromatic Copolyesters

Derivatives of 4-hydroxybenzoic acid can be copolymerized with aliphatic diols and diacids to produce biodegradable polyesters. The incorporation of the aromatic unit enhances the mechanical properties and thermal stability of the resulting aliphatic polyesters.[5]

This protocol describes the synthesis of copolyesters from a diester monomer derived from 4-hydroxybenzoic acid, 1,4-cyclohexanedimethanol, and various aliphatic diacids.

Procedure:

  • Monomer Synthesis: Synthesize a diester monomer from 4-hydroxybenzoic acid. This typically involves esterification and subsequent reactions to introduce linkers for polymerization.

  • Melt Polymerization: In a reaction vessel, combine the synthesized diester monomer, 1,4-cyclohexanedimethanol, and an aliphatic diacid (e.g., 1,4-butanedioic acid, 1,6-hexanedioic acid).

  • The polymerization is carried out in the melt phase, typically at elevated temperatures and under vacuum, using a suitable catalyst.

Photosensitive Polymers

4-Methoxybenzoic acid derivatives can be incorporated into polymers to impart photosensitive properties, often by using monomers containing photo-isomerizable groups like azobenzene.[5]

This protocol outlines the synthesis of a photoresponsive polymer incorporating a 4-methoxyazobenzene acrylate monomer.

Procedure:

  • Monomer Synthesis (4-methoxyazobenzene acrylate): Synthesize the azobenzene-containing monomer. This involves a multi-step synthesis, typically starting with the diazotization of an aniline derivative, followed by coupling with a phenol, and subsequent acrylation.[5]

  • Polymerization: The synthesized 4-methoxyazobenzene acrylate monomer is copolymerized with other monomers (e.g., acrylamide, dialdehyde-functionalized poly(ethylene glycol)) to form a hydrogel. The polymerization is typically a free-radical polymerization initiated by a thermal or photoinitiator.[5]

Conclusion

This compound and its derivatives are valuable compounds in polymer chemistry, enabling the synthesis of a wide range of advanced materials with enhanced properties. The protocols provided herein offer a foundation for researchers and scientists to explore the potential of these building blocks in developing novel polymers for various high-performance and functional applications. The versatility in reaction pathways, including polycondensation and copolymerization, allows for fine-tuning of the final polymer characteristics to meet specific industrial and research needs.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Methoxyindoles using 4-Methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1][2] This protocol focuses on the synthesis of 5-methoxyindoles, utilizing 4-methoxyphenylhydrazine as the key starting material. The electron-donating nature of the methoxy group at the para-position generally facilitates the cyclization reaction.[1] This document provides detailed experimental procedures, a summary of reaction conditions with various ketones, and visual diagrams of the reaction mechanism and workflow.

Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (in this case, 4-methoxyphenylhydrazine) with an aldehyde or ketone.[2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[2][3] A variety of Brønsted and Lewis acids can be employed as catalysts, with the choice of catalyst and reaction conditions influencing the yield and purity of the final product.[1][3]

Experimental Protocols

This section details a general procedure for the Fischer indole synthesis using 4-methoxyphenylhydrazine hydrochloride and a generic ketone.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Selected ketone (e.g., acetone, cyclohexanone, etc.)

  • Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or a solution of sulfuric acid in ethanol)

  • Solvent (e.g., ethanol, acetic acid, or neat if using PPA)

  • Sodium acetate (optional, for in situ free base generation)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

Step 1: Phenylhydrazone Formation (Optional, can be a one-pot reaction)

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol.

  • Add sodium acetate (1.1 eq.) to neutralize the hydrochloride and generate the free hydrazine in situ.

  • To this mixture, add the desired ketone (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine.

  • The resulting phenylhydrazone can be isolated by extraction with ethyl acetate, followed by washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Alternatively, the reaction can proceed directly to the indolization step.

Step 2: Indolization (Cyclization)

  • Method A: Using Polyphosphoric Acid (PPA)

    • To the crude or purified phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring).

    • Heat the mixture with stirring to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Method B: Using Zinc Chloride (ZnCl₂)

    • To the crude or purified phenylhydrazone, add anhydrous zinc chloride (2.0-4.0 eq.).

    • Heat the mixture, often without a solvent, to a temperature of 170-180 °C.[4]

    • The reaction is often rapid and can be monitored by the evolution of vapors and a change in color of the reaction mass.[4]

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • If PPA was used, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-methoxyindole derivative by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

The following table summarizes various reaction conditions for the Fischer indole synthesis with 4-methoxyphenylhydrazine and different ketones.

Ketone/AldehydeCatalystSolventTemperature (°C)TimeYield (%)Product
AcetoneZnCl₂Neat180Minutes~555-Methoxy-2-methylindole
CyclohexanoneAcetic AcidAcetic AcidReflux0.5 - 1 hour~506-Methoxy-1,2,3,4-tetrahydrocarbazole
Ethyl pyruvateHCl/EtOHEthanolRefluxNot specifiedLowEthyl 5-methoxyindole-2-carboxylate
2,3-DihydrofuranNot SpecifiedNot SpecifiedNot SpecifiedNot specifiedModest5-Methoxytryptophol
Isopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.20 min855-Methoxy-2,3,3-trimethyl-3H-indole

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Mandatory Visualizations

Fischer Indole Synthesis Workflow

fischer_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 4-Methoxyphenylhydrazine and Ketone start->reactants catalyst_add Add Acid Catalyst reactants->catalyst_add heating Heat Reaction Mixture (80-180 °C) catalyst_add->heating monitoring Monitor by TLC heating->monitoring quench Quench and Neutralize monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated 5-Methoxyindole purify->product

Caption: General experimental workflow for the Fischer indole synthesis.

Fischer Indole Synthesis Mechanism

fischer_mechanism hydrazine 4-Methoxyphenylhydrazine hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Enamine Tautomer hydrazone->enamine + H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement imine Di-imine Intermediate rearrangement->imine cyclization Cyclization & H+ Shift imine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination indole 5-Methoxyindole Product elimination->indole - NH4+

References

Application Notes and Protocols: 4-Methoxy-2-methylbenzoic Acid as a Ligand for Metal-Organic Frameworks in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established methodologies for the synthesis and characterization of Metal-Organic Frameworks (MOFs) with analogous benzoic acid-derived ligands. As of the date of this document, specific experimental data for MOFs synthesized with 4-methoxy-2-methylbenzoic acid is not extensively available in peer-reviewed literature. The provided protocols are intended as a starting point for research and development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, tunable pore size, and functionalizable nature make them excellent candidates for various biomedical applications, including drug delivery.[1][2] The choice of the organic ligand is crucial in determining the structural and functional properties of the resulting MOF.

This compound is a promising ligand candidate for the synthesis of novel MOFs. The methoxy group can influence the electronic properties and hydrophilicity of the framework, while the methyl group introduces steric hindrance that can affect the coordination environment and the resulting topology of the MOF. These substitutions can potentially lead to MOFs with unique pore environments and guest-molecule interaction capabilities, making them attractive for controlled drug release applications.[3]

This document provides a comprehensive guide to the potential use of this compound as a ligand for MOF synthesis, including hypothetical protocols for synthesis and characterization, and its prospective applications in drug delivery.

Ligand Profile: this compound

PropertyValue
Synonyms 2-Methyl-p-anisic acid
CAS Number 6245-57-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to slightly cream crystalline powder
Melting Point 177-181 °C
Solubility Soluble in organic solvents like DMF, methanol, ethanol

Hypothetical MOF Synthesis Protocol (MM-MOF-1)

This section outlines a plausible solvothermal synthesis protocol for a hypothetical MOF, designated as MM-MOF-1 (Methoxy-Methyl-MOF-1), using this compound and zinc nitrate as precursors. Zinc-based MOFs are often selected for biomedical applications due to the biocompatibility of zinc ions.[3]

Materials:

  • This compound (C₉H₁₀O₃)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (EtOH)

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Ultrasonicator

  • Centrifuge

  • Magnetic stirrer

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 1.0 mmol of this compound (166.2 mg) and 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) in 15 mL of DMF.

  • Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool down to room temperature naturally.

  • White crystalline precipitates of MM-MOF-1 should be observed at the bottom of the vial.

  • Separate the crystals from the mother liquor by decantation or centrifugation.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • To activate the MOF, immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion every 8 hours. This step is crucial for removing the high-boiling DMF from the pores.

  • Collect the activated crystals by centrifugation and dry them under vacuum at 80°C overnight.

Logical Workflow for MM-MOF-1 Synthesis:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Ligand and Metal Salt in DMF B Sonicate for Homogenization A->B C Seal Vial and Heat in Oven (120°C, 48h) B->C D Natural Cooling C->D E Separate Crystals D->E F Wash with DMF E->F G Solvent Exchange with Methanol F->G H Dry under Vacuum G->H I MM-MOF-1 Product H->I

Caption: Workflow for the synthesis of the hypothetical MM-MOF-1.

Characterization Protocols

4.1. Powder X-Ray Diffraction (PXRD)

  • Objective: To confirm the crystallinity and phase purity of the synthesized MM-MOF-1.

  • Protocol:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.

    • Compare the experimental pattern with a simulated pattern if single-crystal X-ray diffraction data becomes available.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the coordination of the carboxylate group of the ligand to the metal center.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the ground MOF sample.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Look for the disappearance of the broad O-H stretch from the carboxylic acid and the shift of the C=O stretching frequency upon coordination to the zinc ion.

4.3. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules.

  • Protocol:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the TGA curve to identify the temperature at which the framework starts to decompose.

4.4. Gas Adsorption Analysis

  • Objective: To determine the porosity, surface area (BET), and pore size distribution of the MOF.

  • Protocol:

    • Activate the MOF sample by heating under vacuum to remove any guest molecules.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05-0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

Drug Loading and Release Protocols

This section describes a general protocol for loading a model drug, such as Doxorubicin (DOX), into the hypothetical MM-MOF-1 and studying its release profile.

5.1. Drug Loading

  • Protocol:

    • Disperse 20 mg of activated MM-MOF-1 in 10 mL of a 1 mg/mL solution of Doxorubicin in a suitable solvent (e.g., methanol or water).

    • Stir the suspension in the dark at room temperature for 24 hours to allow for drug encapsulation.

    • Collect the drug-loaded MOF (DOX@MM-MOF-1) by centrifugation.

    • Wash the DOX@MM-MOF-1 with the pure solvent to remove any surface-adsorbed drug.

    • Determine the amount of loaded drug by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

5.2. In Vitro Drug Release

  • Protocol:

    • Disperse 10 mg of DOX@MM-MOF-1 in 10 mL of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).

    • Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium.

    • Maintain the setup at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

    • Plot the cumulative drug release as a function of time.

Experimental Workflow for Drug Delivery Application:

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release A Disperse Activated MOF in Drug Solution B Stir for 24h A->B C Centrifuge and Wash B->C D Drug-Loaded MOF (DOX@MM-MOF-1) C->D E Disperse DOX@MM-MOF-1 in Release Medium (PBS) D->E F Incubate at 37°C E->F G Sample at Time Intervals F->G H Quantify Released Drug (UV-Vis) G->H I Cumulative Release Profile H->I

Caption: General workflow for drug loading and in vitro release studies.

Comparative Data of MOFs with Analogous Ligands

Since specific quantitative data for a MOF synthesized with this compound is not available, the following table presents data for MOFs synthesized with structurally related benzoic acid derivatives to provide a comparative context.

MOF NameMetal IonLigandSolventBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (% w/w)Reference
Zn-based MOFZn²⁺Benzoic AcidDMF/MethanolNot ReportedNot Reported33.74% (Doxorubicin)[1][3]
NUIG4-MeZn²⁺4-Amino-3-methylbenzoic acid & 4-Formylbenzoic acidDMFNot ReportedNot ReportedHigh (qualitative)[4]
MOF-5 (Methoxy-modified)Zn²⁺Terephthalic acid & 2-Methoxyterephthalic acidNot Reported~1300-1600Not ReportedNot Reported[5]
UiO-66Zr⁴⁺Terephthalic AcidDMF~1200~0.5Varies with drug[6]

Potential Signaling Pathways and Logical Relationships

The application of MOFs in drug delivery, particularly for cancer therapy, often involves exploiting the unique characteristics of the tumor microenvironment, such as lower pH. A pH-responsive MOF can be designed to be stable at physiological pH (7.4) and to disassemble or release its drug cargo more rapidly in the acidic environment of tumor tissues (pH ~5.5-6.5).

Logical Diagram of pH-Responsive Drug Release:

pH_Responsive_Release cluster_phys Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) A Drug-Loaded MOF (DOX@MM-MOF-1) B Stable MOF Structure A->B D MOF Destabilization/ Protonation of Ligand A->D C Minimal Drug Release B->C E Enhanced Drug Release D->E F Targeted Cell Cytotoxicity E->F

Caption: pH-responsive drug release mechanism from a MOF.

Conclusion

This compound presents itself as a viable and interesting candidate for the synthesis of novel MOFs for drug delivery applications. The protocols and data presented in this document, though based on analogous systems, provide a solid foundation for researchers to begin exploring the potential of this ligand. The steric and electronic effects of the methyl and methoxy substituents could lead to the development of MOFs with tailored properties for enhanced drug loading and controlled release, warranting further experimental investigation.

References

Application Notes and Protocols for 4-Methoxy-2-methylbenzoic Acid as a Cosmetic Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid is a derivative of benzoic acid that is being explored for its potential as a preservative in cosmetic formulations. Like other weak organic acids, its efficacy is pH-dependent, and it is thought to possess antimicrobial properties that can help protect cosmetic products from spoilage and contamination. These application notes provide an overview of its properties, proposed mechanism of action, and detailed protocols for evaluating its efficacy and safety as a cosmetic preservative.

It is important to note that while its structurally related counterpart, 4-methoxybenzoic acid (p-anisic acid), has seen increased use in the cosmetics industry, specific quantitative data on the antimicrobial efficacy and cytotoxicity of this compound is not extensively available in publicly accessible literature.[1] Therefore, the experimental protocols provided herein are essential for formulators to determine the optimal and safe use concentrations for their specific product applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, including solubility and stability considerations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms 2-Methyl-p-anisic acid, 2-Methyl-4-methoxybenzoic acid
CAS Number 6245-57-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White crystalline powder
Melting Point 177-181 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[2]

Antimicrobial Efficacy

The primary function of a preservative in cosmetics is to inhibit the growth of a broad spectrum of microorganisms, including bacteria, yeast, and mold. The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC).

Given the lack of specific data, it is imperative for researchers and formulators to experimentally determine the MIC of this compound for their microorganisms of concern.

Proposed Mechanism of Antimicrobial Action

The proposed mechanism of action for this compound as a preservative is based on the general mechanism for weak organic acids. This process is depicted in the signaling pathway diagram below. The undissociated form of the acid, being more lipophilic, can passively diffuse across the microbial cell membrane.[2] Once inside the cytoplasm, which typically has a higher pH than the surrounding environment of an acidic formulation, the acid dissociates, releasing a proton (H⁺) and its corresponding anion.[2] This release of protons leads to the acidification of the cytoplasm, which can disrupt various cellular processes, including enzymatic activity and metabolic pathways, ultimately leading to microbial growth inhibition or cell death.[2]

G cluster_outside Outside Cell (Low pH) cluster_membrane Cell Membrane cluster_inside Inside Cell (Higher pH) Acid_un This compound (Undissociated) Acid_dis Dissociation Acid_un->Acid_dis Passive Diffusion Membrane Proton H+ Acid_dis->Proton Anion Anion Acid_dis->Anion Disruption Cytoplasmic Acidification & Disruption of Cellular Processes Proton->Disruption

Caption: Proposed antimicrobial mechanism of this compound.

Safety Profile

The safety of any cosmetic ingredient is paramount. Based on available GHS hazard statements, this compound is reported to cause skin and eye irritation.[5]

Table 2: GHS Hazard Information for this compound

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Experimental Protocols

To thoroughly evaluate this compound as a cosmetic preservative, the following experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against relevant microorganisms.

G Start Start Prep_Stock Prepare Stock Solution of This compound Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature (e.g., 18-24 hours) Inoculate->Incubate Read_Results Observe for Microbial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile diluent (e.g., the corresponding broth)

  • Standardized cultures of test microorganisms (e.g., E. coli ATCC 8739, S. aureus ATCC 6538, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Microplate reader or visual assessment tools

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known high concentration. Ensure the solvent used does not have antimicrobial activity at the concentrations present in the assay.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution to the first well and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Include a positive control (broth with inoculum, no test substance) and a negative control (broth only).

  • Prepare Inoculum:

    • Grow the test microorganisms overnight in the appropriate broth.

    • Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells after inoculation.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Reading Results: Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).

Protocol 2: Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol is a standardized method to evaluate the overall antimicrobial protection of a cosmetic product.

G Start Start Prep_Product Prepare Cosmetic Product Samples with this compound Start->Prep_Product Inoculate Inoculate Samples with a Mixed Culture of Standard Microorganisms Prep_Product->Inoculate Incubate Incubate Samples at a Specified Temperature (e.g., 22.5 ± 2.5 °C) Inoculate->Incubate Sampling Sample at Defined Intervals (e.g., Day 0, 7, 14, 28) Incubate->Sampling Plate_Count Perform Plate Counts to Determine Viable Microorganisms Sampling->Plate_Count Evaluate Evaluate Log Reduction against ISO 11930 Acceptance Criteria Plate_Count->Evaluate End End Evaluate->End

Caption: Workflow for Preservative Efficacy (Challenge) Test.

Materials:

  • Final cosmetic formulation containing this compound

  • Sterile containers for the product

  • Standardized inocula of E. coli, S. aureus, P. aeruginosa, C. albicans, and A. brasiliensis

  • Neutralizing diluent to inactivate the preservative

  • Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubators

Procedure:

  • Product Preparation: Dispense a known amount of the cosmetic product into sterile containers.

  • Inoculation: Individually challenge each product sample with a known concentration of one of the test microorganisms. The final concentration of the inoculum in the product should be between 10⁵ and 10⁶ CFU/g or mL for bacteria and yeast, and between 10⁴ and 10⁵ CFU/g or mL for mold.

  • Incubation: Store the inoculated products at a specified temperature (e.g., 22.5 ± 2.5 °C) in the dark.

  • Sampling and Plating: At specified time intervals (e.g., immediately after inoculation, and at 7, 14, and 28 days), withdraw a sample from each container.

  • Neutralization and Dilution: Serially dilute the sample in a neutralizing broth to inactivate the preservative.

  • Plating and Incubation: Plate the dilutions onto the appropriate agar medium and incubate.

  • Counting and Evaluation: Count the number of colonies and calculate the log reduction of microorganisms at each time point compared to the initial inoculum.

  • Acceptance Criteria: Compare the log reduction values to the criteria specified in the ISO 11930 standard to determine if the preservative system is effective. For example, for bacteria, a log reduction of ≥ 3 at day 7 and no increase thereafter is typically required for "Criterion A".[6]

Conclusion

This compound presents a potential option as a preservative in cosmetic formulations. However, the current lack of specific data on its antimicrobial efficacy and safety necessitates thorough experimental evaluation. The protocols for MIC determination and preservative efficacy testing provided here offer a framework for researchers and formulators to generate the necessary data to support the safe and effective use of this ingredient in their products. Further research into its synergistic effects with other preservatives and its performance in a variety of cosmetic matrices would also be beneficial.

References

Application Notes and Protocols: Decarboxylative Heck Coupling of Arenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylative Heck coupling of arenecarboxylic acids represents a significant advancement in carbon-carbon bond formation, offering a powerful alternative to the traditional Heck reaction that typically employs aryl halides or triflates. This methodology utilizes readily available and often less expensive arenecarboxylic acids as aryl sources, proceeding via a palladium-catalyzed process that expels carbon dioxide. This approach is particularly valuable in medicinal chemistry and drug development, where the carboxylic acid moiety is a common functional group in advanced intermediates and bioactive molecules. The reaction generally demonstrates broad functional group tolerance and allows for the synthesis of a diverse range of substituted alkenes.

Reaction Mechanism

The currently accepted mechanism for the palladium-catalyzed decarboxylative Heck coupling of arenecarboxylic acids involves a catalytic cycle initiated by the reaction of a palladium(II) catalyst with the arenecarboxylic acid. The key steps are:

  • Carboxylate Exchange: The arenecarboxylic acid displaces a ligand on the palladium(II) catalyst.

  • Decarboxylation: The resulting palladium carboxylate undergoes decarboxylation to form an arylpalladium(II) intermediate. This step is often rate-determining.

  • Olefin Insertion (Carbopalladation): The olefin substrate coordinates to the arylpalladium(II) species and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkylpalladium intermediate is eliminated, forming the desired alkene product and a hydridopalladium(II) species.

  • Reductive Elimination/Reoxidation: The hydridopalladium(II) species undergoes reductive elimination to regenerate a palladium(0) species. An oxidant is typically required to regenerate the active palladium(II) catalyst for the next catalytic cycle.

Decarboxylative_Heck_Coupling_Mechanism Pd_II Pd(II) Catalyst Pd_carboxylate Pd(II) Carboxylate (Ar-COO-Pd(II)-L) Pd_II->Pd_carboxylate AreneCOOH Arenecarboxylic Acid (Ar-COOH) AreneCOOH->Pd_carboxylate Carboxylate Exchange Ar_Pd_II Arylpalladium(II) (Ar-Pd(II)-L) Pd_carboxylate->Ar_Pd_II Decarboxylation (-CO2) Pi_complex π-Complex Ar_Pd_II->Pi_complex Olefin Coordination Alkene Alkene (R-CH=CH2) Alkene->Pi_complex Alkyl_Pd_II Alkylpalladium(II) Pi_complex->Alkyl_Pd_II Olefin Insertion Product Alkene Product (Ar-CH=CH-R) Alkyl_Pd_II->Product β-Hydride Elimination H_Pd_II Hydridopalladium(II) (H-Pd(II)-L) Alkyl_Pd_II->H_Pd_II Pd_0 Pd(0) H_Pd_II->Pd_0 Reductive Elimination Pd_0->Pd_II Reoxidation Oxidant Oxidant Oxidant->Pd_II

Caption: Catalytic cycle of the Decarboxylative Heck Coupling.

Data Presentation

The following tables summarize the reaction conditions and yields for the decarboxylative Heck coupling of various arenecarboxylic acids with different alkenes.

Table 1: Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes[1]
EntryCarboxylic AcidAlkeneLigandSolventTemp (°C)Time (h)Yield (%)
12-Naphthoic acidN,N-DimethylacrylamidedppbDioxane1501092
2Benzoic acidN,N-DimethylacrylamidedppbDioxane1501085
34-Methoxybenzoic acidN,N-DimethylacrylamidedppbDioxane1501088
44-Fluorobenzoic acidN,N-DimethylacrylamidedppbDioxane1501082
54-(Trifluoromethyl)benzoic acidN,N-DimethylacrylamidedppbDioxane1501075
62-Naphthoic acidStyrenedppfDioxane1502081
72-Naphthoic acid4-MethylstyrenedppfDioxane1502083
82-Naphthoic acid4-MethoxystyrenedppfDioxane1502080
92-Naphthoic acid4-ChlorostyrenedppfDioxane1502078
10Cinnamic acidN,N-DimethylacrylamidedppbDioxane1501072

Reaction Conditions: Carboxylic acid (0.2 mmol), alkene (0.4 mmol), Pd(TFA)₂ (5 mol%), ligand (5-10 mol%), Piv₂O (1.5 equiv.), NaCl (0.5 equiv.), solvent (2 mL).

Table 2: Decarboxylative Heck Vinylation of 2-Nitrobenzoates[2]
EntryBenzoateOlefinYield (%)
12-NitrobenzoateStyrene89
22-Nitrobenzoate4-Methylstyrene85
32-Nitrobenzoate4-Methoxystyrene82
42-Nitrobenzoate4-Chlorostyrene78
52-Nitrobenzoate4-(Trifluoromethyl)styrene71
62-Nitro-5-(trifluoromethyl)benzoateStyrene83
72-Nitrobenzoaten-Butyl acrylate65
82-NitrobenzoateN-Phenylmaleimide58

Reaction Conditions: Potassium benzoate (0.50 mmol), olefin (1.00 mmol), Pd(OAc)₂ (2 mol%), 1,4,5-triazanaphthalene (4 mol%), CuF₂ (2 equiv), p-benzoquinone (0.5 equiv), molecular sieves, NMP (2.0 mL), 130 °C, 24 h.

Experimental Protocols

A general workflow for setting up a decarboxylative Heck coupling reaction is illustrated below.

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried Schlenk tube) Start->Prep Add_Solids Add Solids: - Carboxylic Acid - Pd Catalyst - Ligand - Additives (e.g., NaCl, Oxidant) Prep->Add_Solids Evacuate Evacuate and Backfill with Inert Gas (e.g., N2, Ar) Add_Solids->Evacuate Add_Liquids Add Liquids: - Solvent - Alkene Evacuate->Add_Liquids Heat Heat Reaction Mixture with Stirring Add_Liquids->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography, etc.) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the reaction.

Protocol 1: General Procedure for Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes[1]

Materials:

  • Arenecarboxylic acid

  • Alkene

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Ligand (e.g., 1,4-bis(diphenylphosphino)butane (dppb) or 1,1'-bis(diphenylphosphino)ferrocene (dppf))

  • Pivalic anhydride (Piv₂O)

  • Sodium chloride (NaCl)

  • Anhydrous solvent (e.g., dioxane)

  • Oven-dried 25 mL Schlenk tube with a magnetic stir bar

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add the arenecarboxylic acid (0.2 mmol, 1.0 equiv), Pd(TFA)₂ (0.01 mmol, 5 mol%), the appropriate ligand (0.01-0.02 mmol, 5-10 mol%), Piv₂O (0.3 mmol, 1.5 equiv.), and NaCl (0.1 mmol, 0.5 equiv.).

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the anhydrous solvent (2 mL) and the alkene (0.4 mmol, 2.0 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 10-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Protocol 2: Procedure for the Decarboxylative Heck Vinylation of 2-Nitrobenzoates[2]

Materials:

  • Potassium 2-nitrobenzoate

  • Olefin

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4,5-Triazanaphthalene

  • Copper(II) fluoride (CuF₂)

  • p-Benzoquinone

  • Molecular sieves (4 Å)

  • N-Methyl-2-pyrrolidone (NMP)

  • Oven-dried reaction vessel

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add potassium 2-nitrobenzoate (0.50 mmol), Pd(OAc)₂ (2 mol%), 1,4,5-triazanaphthalene (4 mol%), CuF₂ (2.0 equiv), p-benzoquinone (0.5 equiv), and activated molecular sieves.

  • Close the reaction vessel, evacuate, and backfill with nitrogen. Repeat this cycle three times.

  • Prepare a stock solution of the olefin (1.00 mmol) in NMP (2.0 mL).

  • Add the stock solution to the reaction vessel via syringe.

  • Stir the resulting mixture at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® and silica gel.

  • Wash the filtrate successively with 1N aqueous HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of N-benzylamide Analogs of 4-Methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-benzylamide analogs of 4-methoxybenzoic acid. The 4-methoxybenzamide scaffold is a versatile building block in medicinal chemistry, with derivatives showing potential as antimicrobial, antiviral, and anticancer agents.[1] The amide bond is a critical functional group in many pharmaceuticals, enhancing chemical stability and the ability to form hydrogen bonds with biological targets.[1] These notes offer comprehensive methodologies for synthesis, characterization, and evaluation of these promising compounds.

General Experimental Workflow

The synthesis and evaluation of N-benzylamide analogs of 4-methoxybenzoic acid typically follow a structured workflow. This process begins with the selection of a synthetic route, followed by synthesis, purification, and comprehensive characterization, and culminates in the assessment of biological activity.

Synthetic Workflow Start Starting Materials (4-Methoxybenzoic Acid, Substituted Benzylamines) Method1 Method A: Acyl Chloride Synthesis Start->Method1 Method2 Method B: Coupling Agent Method Start->Method2 Purification Purification (Recrystallization or Column Chromatography) Method1->Purification Method2->Purification Characterization Characterization (NMR, IR, Mass Spec, Melting Point) Purification->Characterization BioAssay Biological Activity Screening (e.g., MIC Assay) Characterization->BioAssay

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Two primary methods for synthesizing N-benzylamide analogs of 4-methoxybenzoic acid are the acyl chloride method and the direct coupling agent-assisted method.

Method 1: Acyl Chloride Method

This robust, two-step method first involves the activation of 4-methoxybenzoic acid to its more reactive acyl chloride derivative, which is then reacted with the desired benzylamine.[1]

Step 1.1: Synthesis of 4-Methoxybenzoyl Chloride

This protocol outlines the conversion of 4-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).[1]

Coupling Reaction Reactants 4-Methoxybenzoic Acid + Substituted Benzylamine Product N-(Substituted benzyl)- 4-methoxybenzamide Reactants->Product DCC, DMAP, DCM Room Temp, 12-24h Mechanism of Action Compound N-benzylamide Analog Target Bacterial DNA (Minor Groove Binding) Compound->Target Intercalation/ Binding Inhibition Inhibition of DNA Replication & Transcription Target->Inhibition Disruption of Process Effect Bacteriostatic or Bactericidal Effect Inhibition->Effect Leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols and troubleshooting guidance for the purification of crude 4-Methoxy-2-methylbenzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

Recrystallization is a purification technique for solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The goal is to dissolve the impure compound in a minimum amount of hot solvent and allow pure crystals to form as the solution cools, leaving impurities behind in the mother liquor.

Methodology

  • Solvent Selection : The choice of solvent is critical. An ideal solvent will dissolve this compound readily at high temperatures but poorly at low temperatures. Based on solubility data, a mixed solvent system of ethanol and water, or toluene, is often effective.[1][2] this compound is also soluble in other organic solvents like acetone and chloroform.[3]

  • Dissolution :

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring.

    • Continue to add the minimum volume of hot solvent dropwise until the solid is completely dissolved.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Decolorization (Optional) :

    • If the hot solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat and add a small amount of activated charcoal to the solution.

    • Swirl the mixture and briefly bring it back to a boil to allow the charcoal to adsorb the impurities.[1]

  • Hot Gravity Filtration :

    • This step is necessary to remove insoluble impurities or the activated charcoal from the previous step.[4]

    • Use a pre-heated setup (funnel and receiving flask) to prevent the desired compound from crystallizing prematurely in the funnel.[6] A stemless funnel is recommended.[6]

    • Pour the hot solution through a fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization :

    • If using a mixed solvent system like ethanol/water, add hot water to the hot filtrate dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.[1]

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][7] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[1][7]

  • Isolation and Washing :

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1][8]

  • Drying :

    • Dry the purified crystals completely to remove any residual solvent. This can be done in a desiccator under vacuum or in a low-temperature drying oven.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₃[3][9]
Molecular Weight166.18 g/mol [9]
Melting Point175-183 °C[9]
AppearanceWhite crystalline powder[3][9]
Solubility
WaterInsoluble[3]
EthanolSoluble[3]
AcetoneSoluble[3]
ChloroformSoluble[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Add minimum hot solvent) start->dissolution is_colored Solution Colored? dissolution->is_colored decolorize 2. Decolorization (Add activated charcoal) is_colored->decolorize Yes hot_filtration 3. Hot Filtration (Remove insoluble impurities) is_colored->hot_filtration No decolorize->hot_filtration crystallization 4. Crystallization (Slow cooling, then ice bath) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration & washing) crystallization->isolation drying 6. Drying isolation->drying end End: Purified Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: What should I do if the crude compound does not dissolve in the hot solvent?

A1: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. This compound is soluble in organic solvents like ethanol and acetone but insoluble in water.[3] If using a single solvent system that is not working, a different solvent or a mixed solvent system may be required.

  • Insoluble Impurities: The crude sample may contain impurities that are insoluble in the chosen solvent. If most of the solid has dissolved but a small amount remains, this is likely the case. Proceed to the hot filtration step to remove these impurities.[6]

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: This is a common issue that can be resolved with the following steps:

  • Supersaturation: The solution may be supersaturated and require a nucleation site to initiate crystal growth. Try scratching the inner wall of the flask at the surface of the solution with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound, if available.[1]

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Gently reheat the solution to evaporate some of the solvent, then allow it to cool again.[1][5]

Q3: The product has separated as an oil instead of forming crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," can occur for a couple of reasons:

  • High Solute Concentration/Rapid Cooling: The compound may be coming out of solution too quickly at a temperature above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and allow it to cool much more slowly.[1][5]

  • Impurities: The presence of significant impurities can depress the melting point of the compound. If the problem persists, a preliminary purification step or using activated charcoal to remove some impurities might be necessary.[5]

Q4: The final yield of purified crystals is very low. Why did this happen?

A4: A low yield can result from several factors:

  • Using Too Much Solvent: Adding more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]

  • Premature Crystallization: Product may have been lost during the hot filtration step if the solution cooled and crystals formed on the filter paper or in the funnel. Ensure your filtration apparatus is adequately pre-heated.[6]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after slow cooling to room temperature to maximize crystal formation.[7]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Q5: The recrystallized product is still colored. What went wrong?

A5: If the final product retains a color, the colored impurities were not fully removed. This typically means the optional decolorization step was needed but not performed, or an insufficient amount of activated charcoal was used.[1] The purification process can be repeated, ensuring the use of activated charcoal before the hot filtration step. Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product and reduce the yield.[5]

References

Technical Support Center: Optimizing Reaction Yield for 4-Methoxy-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common industrial synthesis route is the direct carboxylation of 4-methoxytoluene with carbon dioxide under high pressure and temperature, utilizing a catalyst such as palladium on carbon or copper chromite.[1] An alternative laboratory-scale synthesis involves the Grignard reaction of 2-bromo-5-methoxytoluene with carbon dioxide.

Q2: What are the critical parameters affecting the yield of the carboxylation of 4-methoxytoluene?

A2: The key parameters that influence the reaction yield are temperature, carbon dioxide pressure, catalyst selection and loading, and reaction time. These factors must be carefully optimized to maximize the yield and minimize the formation of byproducts.

Q3: What are the likely impurities in the synthesis of this compound?

A3: Potential impurities include unreacted 4-methoxytoluene, isomeric byproducts (such as 3-methoxy-5-methylbenzoic acid), and products of incomplete carboxylation. If a Grignard synthesis is used, biphenyl derivatives formed from coupling of the Grignard reagent can also be present.

Q4: How can I purify the crude this compound?

A4: The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities. In some cases, treatment with activated carbon can be used to remove colored impurities.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Direct Carboxylation:
Inactive or poisoned catalyst.Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider using a different catalyst (e.g., palladium on carbon vs. copper chromite).
Insufficient CO2 pressure.Verify the pressure in the reactor and ensure there are no leaks. Increase the CO2 pressure within the safe limits of the equipment.
Suboptimal reaction temperature.Optimize the reaction temperature. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to byproduct formation.
Grignard Synthesis:
Presence of moisture in reagents or glassware.Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous.
Inactive magnesium turnings.Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by mechanical stirring.
Impure starting material (2-bromo-5-methoxytoluene).Purify the starting material by distillation or chromatography before use.
Formation of Significant Byproducts
Potential Cause Recommended Solution
Direct Carboxylation:
Reaction temperature is too high.Lower the reaction temperature to improve selectivity towards the desired product.
Incorrect catalyst or catalyst loading.Experiment with different catalysts or optimize the amount of catalyst used.
Grignard Synthesis:
Formation of a homocoupled byproduct.Add the Grignard reagent slowly to the carbon dioxide source to minimize the concentration of the Grignard reagent and reduce the likelihood of coupling reactions.

Experimental Protocols

Protocol 1: Direct Carboxylation of 4-Methoxytoluene

This protocol describes a representative procedure for the synthesis of this compound via direct carboxylation.

Materials:

  • 4-Methoxytoluene

  • Palladium on carbon (10 wt%)

  • Dry toluene

  • Carbon dioxide (high-purity)

  • High-pressure autoclave reactor with a stirrer

Procedure:

  • Charge the autoclave with 4-methoxytoluene, palladium on carbon (0.5 mol%), and dry toluene.

  • Seal the reactor and purge it with nitrogen gas several times to remove any air.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 20-50 atm).

  • Heat the reactor to the desired temperature (e.g., 150-200 °C) while stirring.

  • Maintain the reaction conditions for the desired time (e.g., 6-12 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Grignard Synthesis from 2-Bromo-5-methoxytoluene

This protocol provides a general procedure for the synthesis of this compound using a Grignard reagent.

Materials:

  • 2-Bromo-5-methoxytoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromo-5-methoxytoluene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).

  • Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound via Direct Carboxylation
EntryCatalystTemperature (°C)CO2 Pressure (atm)Time (h)Yield (%)
110% Pd/C15020865
210% Pd/C18020878
310% Pd/C18040885
4Copper Chromite18040872

Note: The data in this table is illustrative and intended to demonstrate general trends in reaction optimization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Reagents (4-Methoxytoluene, Catalyst) start->reagents reactor Assemble Reactor reagents->reactor charge Charge Reactor reactor->charge pressurize Pressurize with CO2 charge->pressurize heat Heat and Stir pressurize->heat react Maintain Conditions heat->react cool Cool and Vent react->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the direct carboxylation of 4-methoxytoluene.

troubleshooting_logic cluster_carboxylation Direct Carboxylation Issues cluster_grignard Grignard Synthesis Issues start Low or No Yield catalyst Inactive Catalyst? start->catalyst pressure Low CO2 Pressure? start->pressure temp_c Suboptimal Temperature? start->temp_c moisture Moisture Present? start->moisture mg_inactive Inactive Magnesium? start->mg_inactive sm_impure Impure Starting Material? start->sm_impure sol_catalyst sol_catalyst catalyst->sol_catalyst Solution: Use fresh catalyst sol_pressure sol_pressure pressure->sol_pressure Solution: Check for leaks, increase pressure sol_temp_c sol_temp_c temp_c->sol_temp_c Solution: Optimize temperature sol_moisture sol_moisture moisture->sol_moisture Solution: Use anhydrous conditions sol_mg_inactive sol_mg_inactive mg_inactive->sol_mg_inactive Solution: Activate Mg with iodine sol_sm_impure sol_sm_impure sm_impure->sol_sm_impure Solution: Purify starting material

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions in the synthesis of 4-Methoxy-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section provides detailed answers to common problems that may arise during the synthesis of this compound. The two primary synthetic routes covered are the Grignard carboxylation of 2-bromo-5-methoxytoluene and the directed ortho-lithiation of 4-methoxytoluene.

Grignard Carboxylation Route

Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface by an oxide layer.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings should be activated to expose a fresh surface. This can be achieved by:

    • Gently crushing the magnesium turnings under an inert atmosphere.

    • Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium.

    • Adding a few drops of 1,2-dibromoethane to the magnesium suspension. The subsequent bubbling of ethylene indicates an active surface.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be rigorously dried.

  • Initiator Concentration: A small amount of the aryl halide can be added initially and heated gently to start the reaction before adding the remainder of the solution.

Q2: I am observing a significant amount of a high-boiling, non-polar byproduct in my crude product. What is it and how can I minimize its formation?

A2: This byproduct is likely the result of a Wurtz-type homocoupling reaction, leading to the formation of 4,4'-dimethoxy-2,2'-dimethylbiphenyl.[1] This occurs when the newly formed Grignard reagent reacts with the unreacted 2-bromo-5-methoxytoluene.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Aryl Halide: Add the solution of 2-bromo-5-methoxytoluene to the magnesium suspension dropwise. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the coupling side reaction.[2][3]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[2][3]

  • Solvent Choice: While THF is a common solvent, for substrates prone to Wurtz coupling, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can sometimes give better results.[2]

  • Magnesium Surface Area: Ensure a sufficient surface area of magnesium is available for the reaction.[2][3]

Q3: My overall yield is low, and I suspect the Grignard reagent is being consumed by other side reactions. What are the possibilities?

A3: Besides Wurtz coupling, low yields can be attributed to several factors:

  • Reaction with Water: As mentioned, Grignard reagents are strong bases and will be quenched by any protic source, including water. Ensure all reagents and equipment are scrupulously dry.

  • Reaction with Carbon Dioxide: While CO₂ is the desired electrophile, premature exposure can be an issue. Ensure the Grignard reagent is fully formed before introducing the carbon dioxide.

  • Formation of a Symmetric Ketone: Especially with methoxy-substituted aryl Grignards, the formation of a symmetric ketone (4,4'-dimethoxy-2,2'-dimethylbenzophenone) can occur. This happens if the Grignard reagent adds to the initially formed carboxylate. Using a large excess of carbon dioxide and low reaction temperatures during the carboxylation step can help minimize this.

Quantitative Data on Side Products (Illustrative)

Side ReactionContributing FactorsTypical Yield of Side Product
Wurtz CouplingHigh local concentration of aryl halide, high temperatureCan range from 5% to over 50% depending on conditions
Reaction with WaterInadequate drying of glassware or solventsCan lead to complete failure of the reaction
Ketone FormationInsufficient CO₂, higher reaction temperatureTypically a minor byproduct (<5%) under optimized conditions
Directed Ortho-lithiation Route

Q1: The lithiation of 4-methoxytoluene is not proceeding, or the yield is very low. What should I check?

A1: Incomplete lithiation is often due to the quality of the organolithium reagent or suboptimal reaction conditions.

Troubleshooting Steps:

  • Organolithium Reagent Quality: Use a freshly titrated solution of n-butyllithium or sec-butyllithium. The concentration of commercially available organolithium reagents can decrease over time.

  • Anhydrous and Inert Conditions: Like Grignard reagents, organolithiums are extremely sensitive to moisture and oxygen. All glassware must be flame-dried or oven-dried and the reaction must be conducted under a positive pressure of an inert gas. Solvents must be anhydrous.

  • Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[4] Ensure the reaction temperature is maintained throughout the addition of the organolithium reagent.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity of the lithiation?

A2: The methoxy group in 4-methoxytoluene directs the lithiation to the ortho position (position 3). However, the methyl group is also weakly activating.

Strategies to Improve Regioselectivity:

  • Choice of Base: The choice of the organolithium reagent and the presence of additives can influence the regioselectivity. For ortho-lithiation directed by a methoxy group, n-butyllithium or sec-butyllithium are commonly used. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the ortho-lithiation.[4]

  • Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient amount of time at the optimal temperature is crucial for achieving high conversion and selectivity.

Q3: I am concerned about the potential for demethylation of the methoxy group. Is this a common side reaction?

A3: Demethylation of methoxyarenes by organolithium reagents can occur, particularly at higher temperatures or with prolonged reaction times.

Minimizing Demethylation:

  • Low Temperature: Perform the lithiation and subsequent carboxylation at low temperatures (typically -78 °C).

  • Reaction Time: Avoid unnecessarily long reaction times after the addition of the organolithium reagent.

  • Choice of Reagent: While strong bases are needed for lithiation, excessively harsh conditions should be avoided.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Grignard Carboxylation

Materials:

  • 2-bromo-5-methoxytoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (e.g., 3 M)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine. Gently heat the flask under a stream of nitrogen until the iodine sublimes. Cool to room temperature. Add a small volume of a solution of 2-bromo-5-methoxytoluene (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing.

  • Grignard Formation: Once the reaction has started, add the remaining solution of 2-bromo-5-methoxytoluene dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. Continue adding dry ice until the exothermic reaction ceases.

  • Work-up: Slowly add 3 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Key Experiment 2: Synthesis of this compound via Directed Ortho-lithiation

Materials:

  • 4-methoxytoluene

  • n-Butyllithium (or sec-butyllithium) in hexanes

  • Anhydrous diethyl ether or THF

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (e.g., 3 M)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Lithiation: To a solution of 4-methoxytoluene (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath), add n-butyllithium (1.1 equivalents) dropwise. If using, TMEDA (1.1 equivalents) can be added before the n-butyllithium. Stir the reaction mixture at this temperature for 2-4 hours.

  • Carboxylation: While maintaining the low temperature, add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with 3 M hydrochloric acid. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathways cluster_grignard Grignard Carboxylation Route cluster_lithiation Directed Ortho-lithiation Route A1 2-Bromo-5-methoxytoluene B1 Grignard Reagent Formation (Mg, Et2O) A1->B1 C1 2-Grignard Reagent B1->C1 D1 Carboxylation (CO2) C1->D1 SR1 Wurtz Coupling (Homocoupling) C1->SR1 reacts with A1 SR2 Reaction with H2O C1->SR2 E1 Magnesium Carboxylate D1->E1 F1 Acid Work-up (H3O+) E1->F1 G1 This compound F1->G1 A2 4-Methoxytoluene B2 Ortho-lithiation (n-BuLi, -78°C) A2->B2 C2 Aryllithium Intermediate B2->C2 D2 Carboxylation (CO2) C2->D2 SR3 Demethylation C2->SR3 E2 Lithium Carboxylate D2->E2 F2 Acid Work-up (H3O+) E2->F2 G2 This compound F2->G2

Caption: Main synthetic pathways and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Which synthetic route was used? Start->Q1 Grignard Grignard Carboxylation Q1->Grignard Grignard Lithiation Ortho-lithiation Q1->Lithiation Lithiation Q_Grignard What is the main issue? Grignard->Q_Grignard Q_Lithiation What is the main issue? Lithiation->Q_Lithiation No_Reaction Reaction did not start Q_Grignard->No_Reaction No Initiation High_MW_Impurity High MW byproduct observed Q_Grignard->High_MW_Impurity Wurtz Coupling Low_Yield Overall low yield Q_Grignard->Low_Yield Low Yield Solve_No_Reaction Activate Mg Ensure anhydrous conditions No_Reaction->Solve_No_Reaction Solve_Wurtz Slow halide addition Control temperature High_MW_Impurity->Solve_Wurtz Solve_Low_Yield_G Check for moisture Use excess CO2 Low_Yield->Solve_Low_Yield_G Low_Conversion Low conversion of starting material Q_Lithiation->Low_Conversion Isomer_Mix Mixture of isomers Q_Lithiation->Isomer_Mix Demethylation_Suspected Potential demethylation Q_Lithiation->Demethylation_Suspected Solve_Low_Conversion Titrate BuLi Ensure anhydrous conditions Low_Conversion->Solve_Low_Conversion Solve_Isomers Use TMEDA Optimize temperature/time Isomer_Mix->Solve_Isomers Solve_Demethylation Maintain low temperature Limit reaction time Demethylation_Suspected->Solve_Demethylation

Caption: Troubleshooting workflow for synthesis issues.

References

Stability and degradation of 4-Methoxy-2-methylbenzoic acid in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Methoxy-2-methylbenzoic acid in acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a white crystalline solid that is generally considered stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents.[2] Its stability makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: How stable is this compound under acidic conditions?

Based on the behavior of the closely related compound 4-methoxybenzoic acid, this compound is expected to be relatively stable in mild acidic conditions.[2] However, under forced degradation conditions, such as elevated temperatures in the presence of strong acids (e.g., 0.1 N HCl), it is likely to undergo degradation.[2] The primary anticipated degradation pathway is the O-demethylation of the methoxy group to form 4-hydroxy-2-methylbenzoic acid.[2]

Q3: What occurs when this compound is subjected to basic conditions?

In basic solutions, the carboxylic acid group of this compound will deprotonate to form its corresponding carboxylate salt, which increases its solubility in aqueous solutions.[2] While generally stable, exposure to harsh basic conditions, such as high concentrations of sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures, can also promote O-demethylation, leading to the formation of 4-hydroxy-2-methylbenzoic acid.[2]

Q4: What are the primary degradation products of this compound in hydrolytic studies?

The most likely degradation product resulting from forced hydrolytic studies (both acidic and basic) is 4-hydroxy-2-methylbenzoic acid, formed via the cleavage of the ether linkage of the methoxy group.[2] Under thermal stress, decarboxylation to form 2-methylanisole is a potential, though less common, pathway for benzoic acid derivatives.[2]

Q5: How is the stability of this compound typically evaluated?

The stability of this compound is assessed using forced degradation studies.[2] These studies are essential for developing stability-indicating analytical methods and involve exposing the compound to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products and pathways.[2] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used to monitor the degradation process.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant degradation is observed after applying stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the stable this compound molecule.Gradually increase the intensity of the stressor. For example, increase the acid/base concentration from 0.1 N to 1 N, raise the temperature in 10°C increments, or extend the exposure time. The goal is to achieve 5-20% degradation.[2]
The compound degrades completely or almost completely. The stress conditions are too harsh, leading to rapid and extensive degradation that may not be representative of real-world storage.Reduce the intensity of the stressor. Use a lower acid/base concentration, decrease the temperature, or shorten the exposure duration.[2]
Unexpected peaks appear in the chromatogram (HPLC). 1. Impurities in the starting material or reagents.2. Formation of secondary degradation products from primary degradants.3. Interaction with formulation excipients.1. Run a blank study (stressing the solvent and reagents without the active ingredient).2. Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks.3. If working with a formulation, conduct compatibility studies by testing binary mixtures of this compound and each excipient.[2]
Poor mass balance is observed in the final analysis. 1. The analytical method is not stability-indicating (i.e., it cannot separate all degradation products from the parent compound).2. Some degradation products are not detected (e.g., they are volatile or lack a UV chromophore).1. Re-evaluate and re-validate the analytical method. Adjust the mobile phase, column, or gradient to achieve better separation.2. Use a photodiode array (PDA) detector to check for peak purity.3. Consider that volatile products may have formed and escaped, which can explain a mass balance of less than 100%.[2]

Data Presentation

Table 1: Illustrative Data Summary for Forced Degradation of this compound

Stress ConditionTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationMajor Degradation Product
0.1 N HCl8024100.092.57.54-Hydroxy-2-methylbenzoic acid
0.1 N HCl8048100.085.214.84-Hydroxy-2-methylbenzoic acid
0.1 N NaOH8024100.090.19.94-Hydroxy-2-methylbenzoic acid
0.1 N NaOH8048100.081.718.34-Hydroxy-2-methylbenzoic acid

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments based on established protocols for similar compounds.

Protocol 1: Acidic Forced Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve a known concentration (e.g., 1 mg/mL).[2]

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous hydrochloric acid solution (e.g., 0.2 N HCl) to achieve a final acid concentration of 0.1 N HCl.[2]

  • Incubation: Tightly cap the vial and place it in a controlled temperature environment, such as a water bath or oven, set to a specified temperature (e.g., 80°C).[2]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).[2]

  • Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of 0.1 N NaOH to prevent damage to the HPLC column.[2]

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.[2]

Protocol 2: Basic Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic degradation protocol (e.g., 1 mg/mL in methanol or acetonitrile).[2]

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous sodium hydroxide solution (e.g., 0.2 N NaOH) to achieve a final base concentration of 0.1 N NaOH.[2]

  • Incubation: Tightly cap the vial and incubate at a specified temperature (e.g., 80°C).[2]

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 6, 12, 24, and 48 hours).[2]

  • Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 0.1 N HCl.[2]

  • Analysis: Dilute the neutralized sample as needed and analyze by a validated stability-indicating HPLC method.[2]

Visualizations

degradation_pathway 4-Methoxy-2-methylbenzoic_acid This compound 4-Hydroxy-2-methylbenzoic_acid 4-Hydroxy-2-methylbenzoic Acid 4-Methoxy-2-methylbenzoic_acid->4-Hydroxy-2-methylbenzoic_acid Acidic or Basic Hydrolysis (O-Demethylation)

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock_solution Prepare Stock Solution add_stressor Add Acid or Base stock_solution->add_stressor incubate Incubate at Controlled Temperature add_stressor->incubate sample Withdraw Samples at Time Points incubate->sample neutralize Neutralize Sample sample->neutralize hplc HPLC Analysis neutralize->hplc interpret Data Interpretation hplc->interpret

Caption: General experimental workflow for forced degradation studies.

References

Proper storage and handling conditions for 4-Methoxy-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 4-Methoxy-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed when not in use.[1] Some suppliers recommend storage at -20°C for maximum stability. It is incompatible with strong oxidizing agents, so it should be stored away from such substances.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is important to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or natural rubber.

  • Body Protection: A laboratory coat or a chemical-resistant suit.

  • Respiratory Protection: A dust mask or respirator is recommended, especially if dust is generated.

Q3: What should I do in case of accidental exposure or a spill?

A3: In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water and seek medical attention.[3]

For minor spills, gently sweep or shovel the solid material into a labeled container for disposal, avoiding dust generation.[4] For major spills, evacuate the area and contact your institution's environmental health and safety office.[4]

Troubleshooting Guide

Q4: I'm having trouble dissolving this compound. What should I do?

A4: The solubility of this compound is dependent on the solvent and temperature. It is sparingly soluble in cold water but its solubility increases in hot water. It is generally soluble in alcohols (methanol, ethanol), ethers, and esters. If you are experiencing solubility issues, consider the following:

  • Increase the temperature: Gently heating the solvent may improve solubility.

  • Select an appropriate solvent: Refer to the solubility data in Table 2 for a suitable solvent. For reactions, ensure the chosen solvent is compatible with your reaction conditions.

  • Adjust the pH: In aqueous solutions, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble salt.

Q5: My reaction is producing a low yield of the desired product. What are the possible causes and solutions?

A5: Low yields can result from several factors. Consider these troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or increasing the temperature.

  • Suboptimal Temperature Control: Exothermic reactions can lead to decomposition if not properly cooled, while other reactions may require sufficient heating to proceed. Ensure accurate temperature monitoring and control.

  • Loss During Work-up: Significant product loss can occur during extraction, washing, and crystallization. Optimize extraction solvent volumes and ensure the pH is correctly adjusted during precipitation steps. When washing the filtered solid, use a minimal amount of cold solvent to prevent the product from redissolving.

Q6: The final product is discolored. How can I purify it?

A6: Discoloration often indicates the presence of impurities.

  • Recrystallization with Activated Charcoal: This is an effective method for removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and swirl. The charcoal will adsorb the impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Washing: Ensure the product is thoroughly washed after filtration to remove any residual colored inorganic salts or byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
AppearanceWhite crystalline powder
Melting Point177-181 °C
Purity≥ 98% (GC)

Table 2: Solubility of 4-Methoxybenzoic Acid in Various Solvents

SolventSolubility
WaterSparingly soluble in cold water (0.3 g/L at 20°C), more soluble in hot water.
Alcohols (Methanol, Ethanol)Highly soluble.
Ethers (e.g., Diethyl ether)Soluble.
Esters (e.g., Ethyl acetate)Soluble.
Ketones (e.g., Acetone)Good solubility.
Hydrocarbons (e.g., Toluene)Lower solubility.

Experimental Protocols

Protocol 1: Recrystallization for Purification of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the hot solvent (e.g., ethanol) required to just dissolve the solid while heating on a hot plate and stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and bring it back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Well-defined crystals should form. To maximize the yield, place the flask in an ice bath for 15-20 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.

Visualizations

Handling_Workflow start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh the required amount in a fume hood or well-ventilated area ppe->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve reaction Perform experimental procedure dissolve->reaction workup Reaction work-up (e.g., extraction, washing) reaction->workup purify Purify the product (e.g., recrystallization) workup->purify dry Dry the final product purify->dry storage Store in a cool, dry, well-ventilated area in a tightly sealed container dry->storage end End storage->end

Caption: General workflow for handling this compound.

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cooling the hot, filtered solution start->cool_solution crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does the product 'oil out'? cool_solution->oiling_out yes_crystals Collect, wash, and dry crystals crystals_form->yes_crystals Yes no_crystals Solution not saturated or supersaturated crystals_form->no_crystals No oiling_out->crystals_form No yes_oil Product melted or impurities lowered melting point oiling_out->yes_oil Yes action_no_crystals Action: - Evaporate some solvent and re-cool - Scratch inner surface of the flask - Add a seed crystal no_crystals->action_no_crystals action_no_crystals->cool_solution action_oil Action: - Reheat to dissolve the oil - Add more hot solvent - Adjust solvent ratio if using a mixed solvent system yes_oil->action_oil action_oil->cool_solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Yields in 4-Methoxybenzoic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low yields in your experiments.

Troubleshooting Guide: Low Yields

Low yields during the scale-up of 4-methoxybenzoic acid synthesis can arise from a variety of factors, often related to reaction conditions, reagent quality, and purification procedures. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My reaction is incomplete, and I'm isolating a significant amount of starting material. What are the likely causes and solutions?

Answer:

An incomplete reaction is a common issue during scale-up. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Reactions that proceed to completion at the lab scale may require longer reaction times or higher temperatures at a larger scale due to mass and heat transfer limitations.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] Gradually increase the reaction time or temperature and continue monitoring until the starting material is consumed. For the catalytic oxidation of p-methoxytoluene, industrial processes often operate at elevated temperatures (150-225°C) and pressures (1.5-3 MPa) to ensure completion.[1]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.

    • Solution: Ensure the stirring is vigorous enough for the reaction vessel's size and geometry. For heterogeneous mixtures, efficient stirring is crucial to maximize the contact between reactants.

  • Catalyst Deactivation or Incorrect Loading: In catalytic oxidations (e.g., using Co/Mn catalysts), the catalyst may lose activity or be present in insufficient amounts.[2]

    • Solution: Verify the catalyst loading and ensure it is fresh and active. The ratio of cobalt to manganese can significantly impact catalytic performance and should be optimized.[1][2]

Question 2: I am observing a significant amount of p-methoxybenzaldehyde as a byproduct in the oxidation of p-methoxytoluene. How can I minimize this?

Answer:

The formation of p-methoxybenzaldehyde as an intermediate is expected, but its accumulation indicates incomplete oxidation to the desired carboxylic acid.[2]

  • Cause: This often occurs due to insufficient reaction time, depleted oxidant, or catalyst deactivation.[2]

  • Solution:

    • Increase Reaction Time: Allow more time for the aldehyde to be oxidized to the carboxylic acid. Monitor the disappearance of the aldehyde intermediate by TLC or GC.[1]

    • Ensure Sufficient Oxidant: If using air or oxygen, ensure an adequate and continuous supply and efficient mixing to overcome mass transfer limitations.[2]

    • Check Catalyst Activity: As mentioned previously, ensure your catalyst is active and present in the correct amount.

Question 3: During the synthesis from p-hydroxybenzoic acid and dimethyl sulfate, I'm getting a sticky product that is difficult to handle. What is happening?

Answer:

This common issue points to the formation of an ester byproduct, 4-methoxybenzoic acid methyl ester, alongside the desired product.[1]

  • Cause: Dimethyl sulfate can methylate both the phenolic hydroxyl group and the carboxylic acid group under the reaction conditions.[1]

  • Solution: Incorporate an in-situ hydrolysis step. After the initial etherification is complete, add a solution of an alkali hydroxide (like sodium hydroxide) and heat the mixture (e.g., to 90-95°C). This will hydrolyze the ester back to the carboxylate salt. Subsequent acidification will then precipitate the pure 4-methoxybenzoic acid.[1]

Question 4: My final product is discolored. What are the potential causes and how can I purify it?

Answer:

Discoloration in the final product can be due to residual reagents or byproducts.

  • Cause:

    • Residual Iodine or Manganese Dioxide: If using iodine-based reagents or potassium permanganate, traces of these can stain the product.[1]

    • Organic Impurities: Incomplete reactions or side reactions can lead to colored organic impurities.

  • Solution:

    • Washing: Thoroughly wash the filtered product. A wash with a sodium bisulfite solution can help remove residual iodine or manganese species.[1]

    • Recrystallization: This is a highly effective purification method. 4-methoxybenzoic acid has good solubility in hot ethanol, ethyl acetate, and chloroform, and is sparingly soluble in cold water. An ethanol/water mixture is often effective.[1][3]

    • Activated Carbon Treatment: Dissolving the crude product in a dilute sodium hydroxide solution, treating it with activated carbon, and then re-precipitating with acid can effectively remove colored impurities.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 4-methoxybenzoic acid?

A1: The most prevalent industrial method is the catalytic oxidation of p-methoxytoluene using air or oxygen with a cobalt-manganese catalyst system in acetic acid.[1] Other established methods include the oxidation of p-anisaldehyde or anethole.[1][3][5] The methylation of p-hydroxybenzoic acid is also a viable route with high yields.[6]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many oxidation reactions are exothermic. The decreased surface-area-to-volume ratio at scale makes heat dissipation less efficient. Implement controlled reagent addition and ensure adequate cooling capacity.[1]

  • Toxic and Corrosive Reagents: Reagents like dimethyl sulfate are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][6] Strong oxidizing agents and acids also require careful handling.[6]

  • High Pressure: Some industrial processes operate under high pressure, necessitating certified pressure reactors and appropriate safety protocols.[1]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to track the concentrations of reactants, intermediates, and products over time.[1][2]

Data Presentation

Table 1: Comparison of Common Synthesis Routes for 4-Methoxybenzoic Acid

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical ConditionsReported YieldKey Scale-Up Issues
Catalytic Oxidationp-MethoxytolueneO₂, Co/Mn catalysts, Acetic Acid150-225°C, 1.5-3 MPa97-98% (conversion)Requires high-pressure equipment; catalyst ratio is critical.[1]
Oxidation of Aldehydep-AnisaldehydeKMnO₄ or other oxidizing agentsVaries with oxidant-Strong oxidants can cause wastewater pollution; potential for over-oxidation.[1]
OzonolysisAnetholeO₃, then H₂O₂/NaOH-30 to +30°C for ozonide formation70-80%Handling of potentially explosive ozonides; requires specialized equipment.[4][6]
Methylationp-Hydroxybenzoic AcidDimethyl Sulfate, NaOH/KOH30-55°C, then 90-95°C for hydrolysis92.7-95.4%Dimethyl sulfate is toxic; potential for ester byproduct formation.[1][7]
Grignard Carboxylation4-BromoanisoleMg, CO₂ (dry ice)Anhydrous etherUp to 82%Requires strictly anhydrous conditions; potential for biphenyl byproduct formation.[6]

Experimental Protocols

Protocol 1: Synthesis via Methylation of p-Hydroxybenzoic Acid

This protocol is adapted from a high-yield aqueous process.[1][7]

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve p-hydroxybenzoic acid (1.0 kg) in water (1.5 kg) and a solution of sodium hydroxide (0.58 kg). A phase-transfer catalyst such as tetrabutylammonium bromide can also be added.[7]

  • Methylation: While maintaining the temperature between 30-55°C and the pH between 9.0 and 13.0, slowly add dimethyl sulfate (2.8 kg).[1] Stir for approximately 18 hours, adding more alkali hydroxide solution as needed to maintain the pH. Monitor the disappearance of p-hydroxybenzoic acid by TLC.[1]

  • Hydrolysis of Byproduct: Once the starting material is consumed, add a solution of sodium hydroxide (0.3 kg) in water (0.3 L) and heat the mixture to 90-95°C to hydrolyze any 4-methoxybenzoic acid methyl ester byproduct.[1]

  • Precipitation: Cool the reaction mixture to 28-30°C. Slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to 2.5-3.0, which will precipitate the 4-methoxybenzoic acid.[1]

  • Isolation and Purification: Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake with water until the washings are free of sulfate ions. Dry the solid product to obtain 4-methoxybenzoic acid.[1]

Protocol 2: Synthesis via Catalytic Oxidation of p-Methoxytoluene

This protocol outlines a typical industrial-style process.[1][2]

  • Reaction Setup: In a high-pressure reactor, charge p-methoxytoluene, acetic acid, and the cobalt-manganese catalyst system.

  • Reaction: Seal the reactor and pressurize it with oxygen or an oxygen-containing gas to 1.5-3 MPa. Heat the mixture to 150-225°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by sampling and analyzing for the disappearance of p-methoxytoluene using GC.[1]

  • Work-up: After the reaction is complete, cool the reactor and vent the excess pressure. The product, 4-methoxybenzoic acid, will often crystallize out of the acetic acid solution upon cooling.[1]

  • Purification: Filter the crude product and wash it with fresh acetic acid and then water to remove residual catalysts and solvent. The product can be further purified by recrystallization.[1]

Visualizations

Troubleshooting_Workflow start Low Yield of 4-Methoxybenzoic Acid issue_incomplete Reaction Incomplete? (Starting material remains) start->issue_incomplete issue_byproduct Byproduct Formation? issue_incomplete->issue_byproduct No solution_incomplete Increase Reaction Time/Temp Optimize Mixing Check Catalyst Activity issue_incomplete->solution_incomplete Yes issue_discolored Product Discolored? issue_byproduct->issue_discolored No solution_byproduct Adjust Reaction Time Ensure Sufficient Oxidant Add Hydrolysis Step (for ester) issue_byproduct->solution_byproduct Yes solution_discolored Thorough Washing Recrystallization Activated Carbon Treatment issue_discolored->solution_discolored Yes end Improved Yield and Purity issue_discolored->end No solution_incomplete->end solution_byproduct->end solution_discolored->end

Caption: A logical workflow for troubleshooting low yields.

Methylation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction & Correction A p-Hydroxybenzoic Acid B Methylation (Dimethyl Sulfate, NaOH) A->B C 4-Methoxybenzoic Acid (Desired Product) B->C D 4-Methoxybenzoic Acid Methyl Ester (Byproduct) B->D Over-methylation E In-situ Hydrolysis (NaOH, Heat) D->E E->C Conversion to Product

Caption: Synthesis via methylation with byproduct correction.

References

Removing colored impurities from 4-methoxybenzoic acid using activated carbon.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of colored impurities from 4-methoxybenzoic acid using activated carbon.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-methoxybenzoic acid colored?

A1: The coloration in crude 4-methoxybenzoic acid typically arises from non-polar, high molecular weight organic impurities formed during synthesis or degradation.[1] Synthesis routes, such as the oxidation of anethole or p-methoxytoluene, can generate byproducts that are colored.[2]

Q2: How does activated carbon remove these colored impurities?

A2: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb colored impurity molecules from the solution.[3] The non-polar nature of activated carbon makes it particularly effective at binding with non-polar colored impurities.[1]

Q3: When should I use activated carbon in my purification process?

A3: Activated carbon should be used during the recrystallization process. Specifically, it should be added to the hot, dissolved solution of 4-methoxybenzoic acid before the hot filtration step.[4] This ensures that the colored impurities are adsorbed onto the carbon, which is then removed by filtration, leaving a colorless solution to crystallize.

Q4: Will using activated carbon reduce my product yield?

A4: Yes, it is possible for some of the desired product to be adsorbed onto the activated carbon along with the impurities, which can lead to a reduction in the final yield. Therefore, it is crucial to use the minimum amount of activated carbon necessary to achieve the desired decolorization.

Q5: Can I reuse the activated carbon?

A5: While activated carbon can be regenerated, the methods for regeneration, such as thermal treatment or chemical washing, can be complex and may not be practical on a laboratory scale. For most research applications, it is recommended to use fresh activated carbon for each purification.

Troubleshooting Guide

Problem Possible Cause Solution
The solution remains colored after treatment with activated carbon. Insufficient amount of activated carbon was used.Add a small, additional amount of activated carbon to the hot solution and continue to heat and stir for a short period before filtration.
The contact time with the activated carbon was too short.Increase the stirring and heating time after adding the activated carbon to allow for sufficient adsorption of impurities.
The incorrect type of activated carbon was used.Ensure you are using a high-purity, powdered activated carbon suitable for chemical purification.
The final product is still slightly colored after recrystallization. Some colored impurities may be less effectively adsorbed by activated carbon.A second recrystallization with a fresh treatment of activated carbon may be necessary.
The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[2]
Low yield of purified 4-methoxybenzoic acid. An excessive amount of activated carbon was used, leading to product adsorption.Use the minimum amount of activated carbon required for decolorization. Start with a small amount (e.g., 1-2% by weight of the solute) and add more only if necessary.
The product was prematurely crystallized during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.
The solution "oils out" instead of forming crystals. The presence of significant impurities can lower the melting point of the mixture.Ensure that the decolorization with activated carbon has been effective in removing a substantial portion of the impurities.[4]

Experimental Protocols

Decolorization and Recrystallization of 4-Methoxybenzoic Acid

This protocol outlines the procedure for removing colored impurities from 4-methoxybenzoic acid using activated carbon followed by recrystallization.

Materials:

  • Crude, colored 4-methoxybenzoic acid

  • Suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[2]

  • Powdered activated carbon

  • Standard recrystallization glassware (Erlenmeyer flasks, beaker, hot plate, Buchner funnel, filter paper)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-methoxybenzoic acid in the minimum amount of hot solvent.[4]

  • Decolorization: Once the solid is fully dissolved, remove the flask from the heat and add a small amount of powdered activated carbon (approximately 1-2% of the weight of the 4-methoxybenzoic acid).

  • Heating and Stirring: Gently swirl the flask and reheat the solution to boiling for 5-10 minutes to ensure maximum adsorption of impurities onto the activated carbon.

  • Hot Filtration: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities. The resulting filtrate should be colorless.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified, colorless crystals of 4-methoxybenzoic acid.

Quantitative Data

Parameter Typical Range Notes
Activated Carbon Dosage 1-5% (w/w) of the soluteThe optimal amount should be determined empirically. Start with a lower amount and increase if necessary.
Contact Time 5-15 minutesProlonged contact times can lead to increased product loss without a significant improvement in color removal.
Temperature Near the boiling point of the solventHigher temperatures generally increase the solubility of the 4-methoxybenzoic acid and can enhance the diffusion of impurities to the activated carbon surface.
pH of Solution Acidic to NeutralThe adsorption of many organic compounds on activated carbon is favorable under these conditions.

Visualizations

Decolorization_Workflow Experimental Workflow for Decolorization A Dissolve crude 4-methoxybenzoic acid in minimum hot solvent B Add powdered activated carbon (1-2% w/w) A->B C Heat and stir solution for 5-10 minutes B->C D Perform hot gravity filtration to remove activated carbon C->D E Cool filtrate slowly to induce crystallization D->E F Isolate pure crystals by vacuum filtration E->F G Wash crystals with ice-cold solvent F->G H Dry the purified product G->H

Caption: Workflow for the decolorization of 4-methoxybenzoic acid.

Troubleshooting_Logic Troubleshooting Logic for Persistent Color Start Product is still colored after initial activated carbon treatment CheckAmount Was sufficient activated carbon used? Start->CheckAmount CheckTime Was contact time adequate? CheckAmount->CheckTime Yes IncreaseAmount Increase amount of activated carbon and repeat treatment CheckAmount->IncreaseAmount No CheckPurity Are there highly persistent impurities? CheckTime->CheckPurity Yes IncreaseTime Increase heating and stirring time CheckTime->IncreaseTime No SecondRecrystallization Perform a second recrystallization with activated carbon treatment CheckPurity->SecondRecrystallization Yes End Colorless Product IncreaseAmount->End IncreaseTime->End SecondRecrystallization->End

Caption: Troubleshooting logic for persistent coloration.

References

Technical Support Center: Forced Degradation Studies of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability profile of 4-methoxybenzoic acid?

A1: 4-Methoxybenzoic acid, also known as p-anisic acid, is a white crystalline solid that is generally considered stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Its stability makes it a reliable component in various formulations.[1]

Q2: How is the stability of 4-methoxybenzoic acid evaluated?

A2: The stability of 4-methoxybenzoic acid is assessed through forced degradation studies.[1] These studies are essential for developing stability-indicating analytical methods.[1] They involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and pathways.[1] High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique to monitor this process.[1]

Q3: What happens to 4-methoxybenzoic acid under acidic and basic conditions?

A3: 4-Methoxybenzoic acid is relatively stable in mild acidic conditions.[1] However, under harsh conditions, such as elevated temperatures with strong acids (e.g., 0.1 N HCl), it can undergo degradation.[1] In basic conditions, the carboxylic acid group deprotonates to form the 4-methoxybenzoate salt, which increases its aqueous solubility.[1] Exposure to harsh basic conditions (e.g., 0.1 N NaOH at high temperatures) can also lead to degradation.[1]

Q4: What are the primary degradation products of 4-methoxybenzoic acid in hydrolytic studies?

A4: The most probable degradation product from both acidic and basic forced hydrolysis is 4-hydroxybenzoic acid.[1] This is formed by the cleavage of the ether linkage of the methoxy group (O-demethylation).[1] Under thermal stress, decarboxylation to form anisole is a possible, though less common, degradation pathway.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant degradation is observed after applying stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the stable 4-methoxybenzoic acid molecule.[1]Gradually increase the intensity of the stressor. For example, increase the acid/base concentration from 0.1 N to 1 N, raise the temperature in 10°C increments, or extend the exposure time. The target is to achieve 5-20% degradation.[1]
The compound degrades completely or almost completely. The stress conditions are too harsh, leading to rapid and extensive degradation that may not reflect real-world storage conditions.[1]Reduce the intensity of the stressor. Use a lower acid/base concentration, decrease the temperature, or shorten the exposure duration. Analyze samples at earlier time points to differentiate between primary and secondary degradation products.[1]
Unexpected peaks appear in the chromatogram (HPLC). 1. Impurities in the starting material or reagents.2. Formation of secondary degradation products from primary degradants.3. Interaction with formulation excipients.[1]1. Run a blank study (stressing the solvent and reagents without the active ingredient).2. Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks.3. If working with a formulation, perform compatibility studies by testing binary mixtures of 4-methoxybenzoic acid and each excipient.[1]
Poor mass balance is observed in the final analysis. 1. The analytical method is not stability-indicating (i.e., it cannot separate all degradation products from the parent peak).2. Some degradants are not detected (e.g., they are volatile or lack a UV chromophore).[1]1. Re-evaluate and re-validate the analytical method. Adjust the mobile phase, column, or gradient to achieve better separation.2. Use a photodiode array (PDA) detector to check for peak purity.3. Consider that volatile products like formaldehyde or CO₂ (from decarboxylation) may have formed and escaped, which can explain a mass balance of less than 100%.[1]

Data Presentation

The following table should be used to summarize the quantitative data from your forced degradation studies.

Stress Condition Parameters Time (hours) % Assay of 4-Methoxybenzoic Acid % Degradation Degradation Products (and %) Mass Balance (%)
Acid Hydrolysis e.g., 0.1 N HCl at 60°C6, 12, 24, 48
Base Hydrolysis e.g., 0.1 N NaOH at 60°C6, 12, 24, 48
Oxidative e.g., 3% H₂O₂ at RT6, 12, 24, 48
Thermal e.g., 80°C (Solid State)24, 48, 72
Photolytic e.g., ICH Option 1 (Solid State)-

Experimental Protocols

Protocol 1: Acidic Forced Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-methoxybenzoic acid in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous hydrochloric acid solution (e.g., 0.2 N HCl) to achieve a final acid concentration of 0.1 N HCl.[1]

  • Incubation: Tightly cap the vial and place it in a controlled temperature environment, such as a water bath or oven, set to 60°C.[1]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).[1]

  • Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of 0.1 N NaOH to prevent damage to the HPLC column.[1]

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.[1]

Protocol 2: Basic Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 4-methoxybenzoic acid as described in the acidic degradation protocol (e.g., 1 mg/mL in methanol or acetonitrile).[1]

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous sodium hydroxide solution (e.g., 0.2 N NaOH) to achieve a final base concentration of 0.1 N NaOH.[1]

  • Incubation: Tightly cap the vial and incubate at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals.

  • Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples as described for the acidic degradation study.

Protocol 3: Oxidative Forced Degradation

  • Preparation of Solution: Prepare a solution of 4-methoxybenzoic acid in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Stress Application: Add a sufficient volume of hydrogen peroxide (e.g., 3%) to the solution.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time intervals.

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

Protocol 4: Thermal Forced Degradation

  • Sample Preparation: Place a known amount of solid 4-methoxybenzoic acid in a vial.

  • Stress Application: Store the vial in an oven at a high temperature (e.g., 80°C).

  • Time Points: At specified time intervals, remove a vial for analysis.

  • Analysis: Dissolve the contents of the vial in a suitable solvent, dilute to a known concentration, and analyze using a validated stability-indicating HPLC method.

Protocol 5: Photolytic Forced Degradation

  • Sample Preparation: Spread a thin layer of solid 4-methoxybenzoic acid in a shallow dish.

  • Stress Application: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and store it under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the samples (exposed and control) in a suitable solvent, dilute to a known concentration, and analyze using a validated stability-indicating HPLC method.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acidic (0.1N HCl, 60°C) base Basic (0.1N NaOH, 60°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (80°C, Solid) photo Photolytic (ICH Q1B) sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc G parent 4-Methoxybenzoic Acid degradant 4-Hydroxybenzoic Acid parent->degradant  O-Demethylation (Acidic/Basic Hydrolysis)

References

Technical Support Center: In-situ Hydrolysis of Ester Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the in-situ hydrolysis of ester impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is in-situ hydrolysis of ester impurities?

In-situ hydrolysis is a technique used to chemically convert unwanted ester impurities into more easily removable substances (typically carboxylates and alcohols) directly within the reaction mixture. This is done without isolating the main product, thereby streamlining the purification process. The primary challenge lies in selectively hydrolyzing the impurity without affecting the desired product, which may also contain sensitive functional groups.

Q2: When should I consider in-situ hydrolysis for impurity removal?

Consider this technique when:

  • An ester impurity is difficult to remove via standard purification methods like crystallization or chromatography due to similar polarity or solubility to your main product.

  • The impurity is present in small but unacceptable quantities.[1][2][3]

  • The desired product is stable under the mild hydrolytic conditions required to cleave the impurity.

  • The hydrolysis products (a carboxylate salt and an alcohol) are easily separable from the main product in a subsequent work-up.

Q3: What are the primary methods for in-situ hydrolysis of ester impurities?

The most common method is base-mediated hydrolysis, also known as saponification.[4][5] This involves the addition of a hydroxide source to the reaction mixture. Acid-catalyzed hydrolysis is generally less suitable for in-situ applications because the reaction is reversible, making it difficult to drive to completion without significant excess of water.[4][6][7][8]

Q4: How can I monitor the progress of the in-situ hydrolysis?

The reaction should be closely monitored to ensure complete removal of the impurity and to minimize any potential degradation of the desired product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[9][10][11][12] Gas Chromatography (GC) may also be suitable if the components are volatile.[1]

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis of the Ester Impurity

If you observe the ester impurity remaining in your reaction mixture after the in-situ hydrolysis attempt, consider the following troubleshooting steps:

Possible Cause Suggested Solution Experimental Considerations
Insufficient Base Increase the molar equivalents of the hydroxide source (e.g., NaOH, KOH, LiOH).Start with a small excess (e.g., 1.1-1.5 equivalents relative to the impurity) and incrementally increase. Monitor by HPLC to avoid degradation of the main product.
Low Reaction Temperature Gently increase the reaction temperature.Many saponifications can be performed at room temperature, but some sterically hindered esters may require mild heating (e.g., 40-50 °C).[13] Use caution, as higher temperatures can accelerate side reactions.
Poor Solubility of Base Add a co-solvent to improve the solubility of the hydroxide.A mixture of an organic solvent (like THF or MeOH) and water is often effective.[5][14] For example, a common system is LiOH in a THF/water mixture.[5]
Steric Hindrance Increase reaction time or consider a less sterically hindered base.Sterically hindered esters hydrolyze more slowly.[13] Allow for longer reaction times and monitor progress.
Problem 2: Degradation of the Desired Product

If you observe the formation of new impurities or a decrease in the concentration of your main product, it is likely being degraded by the hydrolysis conditions.

Possible Cause Suggested Solution Experimental Considerations
Harsh Reaction Conditions Use a milder base, lower the reaction temperature, or reduce the reaction time.Lithium hydroxide (LiOH) is often considered milder than NaOH or KOH.[14] Perform the reaction at 0 °C or room temperature.
Presence of Base-Sensitive Functional Groups Protect sensitive functional groups prior to the synthesis or consider alternative purification methods.If your product contains base-labile groups (e.g., another ester you wish to preserve), in-situ hydrolysis may not be suitable.
Excessive Amount of Base Use a stoichiometric amount of base relative to the ester impurity.Carefully quantify the amount of impurity (e.g., by qNMR or HPLC with a standard) and add only the required amount of base.

Experimental Protocols

Key Experiment 1: In-situ Saponification of a Methyl Ester Impurity

This protocol describes a general procedure for the selective hydrolysis of a methyl ester impurity in the presence of a less reactive ester (e.g., a t-butyl ester) or other functional groups.

Materials:

  • Reaction mixture containing the desired product and the methyl ester impurity.

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of LiOH·H₂O (1.2 equivalents relative to the impurity) in a mixture of THF and water (e.g., 3:1 v/v).

  • Slowly add the LiOH solution to the cooled reaction mixture with vigorous stirring.

  • Monitor the reaction progress by HPLC every 30 minutes. The goal is to see the disappearance of the impurity peak and the appearance of the corresponding carboxylate.

  • Once the hydrolysis of the impurity is complete, quench the reaction by adding 1 M HCl until the pH is neutral or slightly acidic.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, now free of the ester impurity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In-situ Hydrolysis cluster_workup Work-up & Isolation start Reaction Mixture (Product + Impurity) reaction Add LiOH solution at 0°C start->reaction prep_base Prepare LiOH Solution (1.2 eq in THF/H2O) prep_base->reaction monitoring Monitor by HPLC reaction->monitoring monitoring->reaction Incomplete quench Quench with 1M HCl monitoring->quench Impurity Consumed extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry and Concentrate wash->dry end Purified Product dry->end

Caption: Experimental workflow for in-situ hydrolysis of an ester impurity.

logical_relationship cluster_options Purification Options cluster_considerations Considerations for In-situ Hydrolysis issue Ester Impurity Present chromatography Chromatography issue->chromatography crystallization Crystallization issue->crystallization in_situ In-situ Hydrolysis issue->in_situ selectivity Selective Hydrolysis Possible? in_situ->selectivity If separation is difficult product_stability Product Stable to Conditions? selectivity->product_stability Yes separation Hydrolysis Products Easily Separable? product_stability->separation Yes success Pure Product separation->success Yes

References

Technical Support Center: Monitoring 4-Methoxybenzoic Acid Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 4-methoxybenzoic acid synthesis. Here, we move beyond procedural lists to offer a self-validating system of protocols and troubleshooting, grounded in established chemical principles.

The Critical Role of TLC in Synthesizing 4-Methoxybenzoic Acid

4-Methoxybenzoic acid, a key intermediate in pharmaceuticals and other fine chemicals, can be synthesized through various routes.[1] Two common laboratory-scale methods are the Grignard carboxylation of 4-bromoanisole and the oxidation of p-anisaldehyde.[1] Regardless of the chosen pathway, real-time monitoring of the reaction's progress is paramount to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, inexpensive, and visually intuitive assessment of the consumption of starting materials and the formation of the desired product.

This guide will focus on TLC monitoring for these two prevalent synthetic routes.

Section 1: TLC Monitoring of 4-Methoxybenzoic Acid Synthesis via Grignard Reaction

The synthesis of 4-methoxybenzoic acid from 4-bromoanisole involves the formation of a Grignard reagent, which then reacts with carbon dioxide.[2]

Experimental Workflow: Grignard Reaction Monitoring

cluster_0 Reaction Setup cluster_1 TLC Sampling cluster_2 TLC Analysis Reaction_Mixture 4-bromoanisole + Mg turnings in dry ether Sample_Preparation Withdraw aliquot from reaction mixture Reaction_Mixture->Sample_Preparation t = 0, 1h, 2h... Quench_Sample Quench with dilute acid Sample_Preparation->Quench_Sample Dissolve_Sample Dissolve in a volatile solvent (e.g., ethyl acetate) Quench_Sample->Dissolve_Sample Spot_Plate Spot starting material, co-spot, and reaction mixture on TLC plate Dissolve_Sample->Spot_Plate Develop_Plate Develop in appropriate solvent system Spot_Plate->Develop_Plate Visualize_Plate Visualize under UV light and/or with a chemical stain Develop_Plate->Visualize_Plate Analyze_Results Analyze Rf values to determine reaction progress Visualize_Plate->Analyze_Results

Caption: Workflow for TLC Monitoring of Grignard Reaction.

Interpreting the TLC Plate

A successful reaction will show the disappearance of the 4-bromoanisole spot and the appearance of the 4-methoxybenzoic acid spot over time.

CompoundStructurePolarityExpected Rf Value
4-BromoanisoleC₇H₇BrOLess PolarHigher Rf
4-Methoxybenzoic AcidC₈H₈O₃More PolarLower Rf

Typical TLC System:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. A common starting ratio is 7:3 (hexane:ethyl acetate).[3]

Troubleshooting and FAQs: Grignard Reaction

Q1: My starting material spot is streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking of the starting material, 4-bromoanisole, is less common than for the acidic product. However, if it occurs, it's likely due to overloading the sample on the TLC plate.[4] Try diluting your sample before spotting it.[4]

Q2: The product spot for 4-methoxybenzoic acid is streaking badly. Why is this happening?

A2: Carboxylic acids are notorious for streaking on silica gel TLC plates due to strong interactions with the stationary phase.[5] To remedy this, add a small amount of a volatile acid, such as acetic acid or formic acid (around 0.5-2%), to your eluting solvent. This will protonate the carboxylate groups, reducing their interaction with the silica gel and resulting in a more defined spot.[6]

Q3: I see a new spot that isn't my starting material or my product. What could it be?

A3: An unexpected spot could be a byproduct. In Grignard reactions, a common byproduct is a biphenyl derivative formed from the coupling of the Grignard reagent with unreacted aryl halide. In this case, it would be 4,4'-dimethoxybiphenyl. This byproduct is typically less polar than the starting material and will have a higher Rf value.

Q4: My reaction doesn't seem to be progressing; the starting material spot isn't diminishing. What should I do?

A4: This indicates a problem with the Grignard reagent formation. Grignard reactions are highly sensitive to moisture.[7] Ensure your glassware is oven-dried and your solvent is anhydrous. The magnesium turnings should also be fresh and activated if necessary.

Section 2: TLC Monitoring of 4-Methoxybenzoic Acid Synthesis via Oxidation

The oxidation of p-anisaldehyde to 4-methoxybenzoic acid is another common synthetic route, often employing an oxidizing agent like potassium permanganate (KMnO₄).[8][9]

Experimental Workflow: Oxidation Reaction Monitoring

cluster_0 Reaction Setup cluster_1 TLC Sampling cluster_2 TLC Analysis Reaction_Mixture p-anisaldehyde + Oxidizing Agent (e.g., KMnO4) Sample_Preparation Withdraw aliquot from reaction mixture Reaction_Mixture->Sample_Preparation t = 0, 30min, 1h... Quench_Sample Quench any remaining oxidizing agent (if necessary) Sample_Preparation->Quench_Sample Dissolve_Sample Dissolve in a suitable solvent (e.g., ethyl acetate) Quench_Sample->Dissolve_Sample Spot_Plate Spot starting material, co-spot, and reaction mixture on TLC plate Dissolve_Sample->Spot_Plate Develop_Plate Develop in an appropriate solvent system Spot_Plate->Develop_Plate Visualize_Plate Visualize under UV light and/or with a chemical stain Develop_Plate->Visualize_Plate Analyze_Results Analyze Rf values to monitor conversion Visualize_Plate->Analyze_Results

Caption: Workflow for TLC Monitoring of Oxidation Reaction.

Interpreting the TLC Plate

As the reaction proceeds, the spot corresponding to p-anisaldehyde will decrease in intensity, while the spot for 4-methoxybenzoic acid will appear and intensify.

CompoundStructurePolarityExpected Rf Value
p-AnisaldehydeC₈H₈O₂Less PolarHigher Rf
4-Methoxybenzoic AcidC₈H₈O₃More PolarLower Rf

Typical TLC System:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A common eluent is a mixture of hexane and ethyl acetate, often in a 7:3 or 1:1 ratio. The addition of a small amount of acetic acid (0.5-1%) can improve the spot shape of the carboxylic acid product.[6]

Troubleshooting and FAQs: Oxidation Reaction

Q1: I'm having trouble visualizing the spots on my TLC plate. What are the best methods?

A1: Both p-anisaldehyde and 4-methoxybenzoic acid are aromatic and contain chromophores, making them visible under a UV lamp (254 nm) on a fluorescent TLC plate.[10][11] For chemical staining, a p-anisaldehyde stain is effective for visualizing the starting aldehyde.[10][12] A potassium permanganate (KMnO₄) stain can also be used, as it reacts with the aldehyde and any remaining oxidizable species.[1]

Q2: The Rf values of my starting material and product are too close together. How can I improve the separation?

A2: To increase the separation between spots, you need to adjust the polarity of the mobile phase. If the spots are too close and have high Rf values, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are close and have low Rf values, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[2]

Q3: I see multiple spots in the lane for my reaction mixture, even at the beginning of the reaction. What could be the issue?

A3: This suggests that your starting material, p-anisaldehyde, may be impure. It can oxidize over time to p-anisic acid upon exposure to air. Run a TLC of just your starting material to confirm its purity before starting the reaction.

Q4: The reaction seems to have stalled, with both starting material and product spots present on the TLC plate for an extended period. What's the likely cause?

A4: This could indicate that the oxidizing agent has been consumed or is not potent enough. Ensure you have used the correct stoichiometry of the oxidizing agent. If using KMnO₄, the reaction progress is often accompanied by the formation of a brown manganese dioxide precipitate. The absence of this may suggest the reaction has not initiated properly.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Methoxy-2-methylbenzoic Acid: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of pharmaceutical intermediates like 4-Methoxy-2-methylbenzoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a detailed comparison of these two methods, offering experimental protocols and performance data to assist researchers in selecting the most suitable technique for their specific needs.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required.Sample must be volatile or rendered volatile through derivatization.
Derivatization Generally not required for this compound.Mandatory for the carboxylic acid group to increase volatility and improve peak shape. Common methods include silylation or esterification.
Typical Stationary Phase Reversed-phase C18.Non-polar or intermediate-polarity columns (e.g., DB-5, HP-5ms).
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., phosphoric acid, formic acid).Inert gas (e.g., Helium, Nitrogen).
Detection UV-Vis (typically around 230-280 nm).Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Speed Analysis times are typically in the range of 10-30 minutes.Run times can be longer due to the need for temperature programming, though fast GC methods are available.
Sensitivity Good, with Limits of Detection (LOD) typically in the low µg/mL to ng/mL range.[1]Can be very high, especially with Mass Spectrometry, reaching pg levels.[2]
Advantages - Simpler sample preparation (no derivatization).[2] - Non-destructive. - Robust and reproducible for routine analysis.- High resolution and separation efficiency. - High sensitivity, particularly with MS detection.[2] - Unequivocal identification with MS.
Disadvantages - Lower resolution compared to capillary GC. - Mobile phase consumption can be high.- Derivatization adds complexity, time, and potential for error.[3] - Not suitable for thermally labile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of benzoic acid shows absorption maxima around 230 nm and 274 nm.[4] A wavelength of 254 nm is also commonly used for aromatic compounds.

  • Run Time: Approximately 15 minutes.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the sample solution and record the chromatogram.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC analysis.[3][5] This protocol describes a common method using silylation.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Solutions:

  • This compound.

  • A suitable solvent (e.g., pyridine, acetonitrile, N,N-Dimethylformamide).

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

  • Internal standard (optional, for quantitative analysis).

3. Derivatization Procedure (Silylation):

  • Accurately weigh about 5 mg of this compound into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine) and 200 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

5. Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject the derivatized sample solution.

  • Record the chromatogram and calculate the purity based on the area percentage of the derivatized analyte peak.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (optional) s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Purity Calculation d1->d2

Caption: Workflow for the purity analysis of this compound by HPLC.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Silylating Agent s1->s2 s3 Heat to React s2->s3 s4 Cool to Room Temp s3->s4 g1 Inject into GC System s4->g1 g2 Separation on Capillary Column g1->g2 g3 FID/MS Detection g2->g3 d1 Chromatogram Generation g3->d1 d2 Peak Integration & Purity Calculation d1->d2

References

Comparing the properties of 4-Methoxy-2-methylbenzoic acid and its positional isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 4-Methoxy-2-methylbenzoic acid and its positional isomers. The arrangement of the methoxy and methyl groups on the benzoic acid core significantly influences the compound's acidity, melting and boiling points, and solubility. Understanding these differences is crucial for applications in medicinal chemistry, material science, and organic synthesis, where precise properties are required for desired outcomes.

Physicochemical Properties at a Glance

The following table summarizes the key physical and chemical properties of this compound and its positional isomers. These compounds share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), yet their structural variations lead to distinct characteristics.

Compound NameStructureMelting Point (°C)Boiling Point (°C)pKaSolubility
This compound 2-methyl-4-methoxybenzoic acid177 - 181315[1]4.32 (Predicted)Insoluble in water; Soluble in ethanol, acetone, chloroform.[1]
2-Methoxy-4-methylbenzoic acid 2-methoxy-4-methylbenzoic acid103 - 107308.7 (Predicted)--
3-Methoxy-4-methylbenzoic acid 3-methoxy-4-methylbenzoic acid152 - 154309.9--
4-Methoxy-3-methylbenzoic acid 3-methyl-4-methoxybenzoic acid192 - 199285.3 (Predicted)4.54 (Predicted)Soluble in DMSO and ethanol.
2-Methoxy-3-methylbenzoic acid 2-methoxy-3-methylbenzoic acid83286.8 (Predicted)4.16 (Predicted)-
2-Methoxy-5-methylbenzoic acid 2-methoxy-5-methylbenzoic acid68 - 72295.5 (Predicted)--
3-Methoxy-2-methylbenzoic acid 3-methoxy-2-methylbenzoic acid147 - 151138 (at 16 Torr)-Insoluble in water; Soluble in methanol.
3-Methoxy-5-methylbenzoic acid 3-methoxy-5-methylbenzoic acid70 - 75-~4.5Soluble in ethanol and ether; less soluble in water.
2-Methoxy-6-methylbenzoic acid 2-methoxy-6-methylbenzoic acid137 - 138[1]140 (at 18 Torr)[1][2]3.74 (Predicted)[2]Soluble in methanol.[2]

Structure-Acidity Relationship

The acidity of the benzoic acid derivatives, indicated by their pKa values, is influenced by the electronic effects of the methoxy and methyl substituents. The following diagram illustrates the structures of the isomers and their predicted pKa values, where available. A lower pKa value corresponds to a stronger acid.

isomers_pka cluster_main This compound and its Isomers cluster_legend pKa Legend 4m2me This compound (pKa ≈ 4.32) 2m4me 2-Methoxy-4-methylbenzoic Acid 3m4me 3-Methoxy-4-methylbenzoic Acid 4m3me 4-Methoxy-3-methylbenzoic Acid (pKa ≈ 4.54) 2m6me 2-Methoxy-6-methylbenzoic Acid (pKa ≈ 3.74) legend_low Lower pKa (Stronger Acid) legend_high Higher pKa (Weaker Acid) legend_low->legend_high Acidity Trend

Positional Isomers and their Predicted Acidity.

The ortho-substituents can have a significant impact on the acidity due to steric hindrance, which can force the carboxylic acid group out of the plane of the benzene ring, affecting resonance stabilization of the carboxylate anion.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these compounds. Below are representative protocols.

Synthesis of this compound

This synthesis can be achieved through the carboxylation of 4-methoxytoluene.

Workflow for the Synthesis of this compound

synthesis_workflow start Start Materials: 4-Methoxytoluene, CO₂ reaction Carboxylation Reaction - Catalyst: Palladium on Carbon or Copper Chromite - High Pressure - High Temperature start->reaction workup Reaction Work-up - Acidification - Extraction - Purification reaction->workup product Final Product: This compound workup->product

A generalized workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a high-pressure autoclave, a mixture of 4-methoxytoluene and a suitable solvent is charged along with a catalyst, such as palladium on carbon or copper chromite.

  • Carboxylation: The autoclave is pressurized with carbon dioxide and heated to a high temperature. The reaction is allowed to proceed for a set amount of time with continuous stirring.

  • Work-up: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio. Key absorbances to note for these compounds include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹).

Conclusion

The positional isomerism in methoxy-methylbenzoic acids has a pronounced effect on their physical and chemical properties. This guide provides a foundational dataset for researchers to compare these isomers and select the most suitable compound for their specific application. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable chemical entities. It is important to note that some of the pKa and boiling point data are predicted and should be confirmed experimentally for critical applications.

References

Structure-activity relationship (SAR) studies of 4-Methoxy-2-methylbenzoic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxybenzoic acid analogs, with a focus on their antimicrobial properties. Due to a lack of specific published SAR studies on a broad series of 4-Methoxy-2-methylbenzoic acid analogs, this guide utilizes data from the closely related N-benzylamide analogs of 4-methoxybenzoic acid as a representative case study. This information, supported by experimental data and detailed protocols, aims to illuminate the path from molecular structure to biological activity and serve as a framework for the potential future investigation of this compound derivatives. The parent compound, this compound, is a known versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of a series of substituted N-benzylamide analogs of 4-methoxybenzoic acid has been investigated to understand how structural modifications influence their efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values against various fungal and bacterial strains. For the purpose of this illustrative SAR analysis, key molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and the number of hydrogen bond acceptors (HBA) and donors (HBD) have been calculated.[2]

Compound IDR-groupStructurelogP (calculated)MW ( g/mol )HBAHBDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. tumefaciensMIC (µg/mL) vs. Alternaria sp.MIC (µg/mL) vs. Rhizopus sp.
1 -HN-benzyl-4-methoxybenzamide3.1227.2621>100>100>100>100
2 4-OHN-(4-hydroxybenzyl)-4-methoxybenzamide2.8243.263250502550
3 4-ClN-(4-chlorobenzyl)-4-methoxybenzamide3.8261.71212512.512.525
4 4-NO₂N-(4-nitrobenzyl)-4-methoxybenzamide3.0272.264112.512.56.2512.5
5 3,4-diClN-(3,4-dichlorobenzyl)-4-methoxybenzamide4.5296.15216.253.133.136.25

Note: The biological activity data is sourced from a representative study on N-(4-methoxybenzyl)alkenamides. The molecular descriptors are calculated for illustrative purposes to demonstrate a potential QSAR relationship.[2]

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be observed for this series of 4-methoxybenzoic acid analogs:

  • Effect of Substitution on the N-benzyl Ring: The unsubstituted analog 1 is inactive. The introduction of substituents on the benzyl ring is crucial for antimicrobial activity.

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the benzyl ring significantly enhances antimicrobial activity. This is evident by the lower MIC values of compounds 3 , 4 , and 5 compared to the hydroxy-substituted analog 2 .

  • Impact of Multiple Substitutions: Dichlorination, as seen in compound 5 , leads to the most potent analog in this series, suggesting that increasing the electron-withdrawing nature and lipophilicity of the N-benzyl moiety is beneficial for activity.

  • Lipophilicity (logP): Generally, an increase in the calculated logP value correlates with improved antimicrobial activity within this series, suggesting that membrane permeability may play a role in the mechanism of action.

Experimental Protocols

General Synthesis of N-Benzylamide Analogs of 4-Methoxybenzoic Acid[2]

A representative synthetic protocol for the preparation of N-(4-methoxybenzyl) amides involves the coupling of a carboxylic acid with 4-methoxybenzylamine.

  • Reactant Preparation: The respective carboxylic acid (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane (DCM).

  • Coupling Agents: Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the solution.

  • Addition of Amine: The desired substituted benzylamine (1.1 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)[2]

The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24-48 hours at the appropriate temperature for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening```dot

G cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial Screening Reactants 4-Methoxybenzoic Acid + Substituted Benzylamine Coupling Coupling Reaction (DCC, DMAP, DCM) Reactants->Coupling Workup Work-up and Purification Coupling->Workup Analogs Pure Analogs Workup->Analogs SerialDilution Serial Dilution of Analogs Analogs->SerialDilution Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Potential mechanisms of antimicrobial action for benzoic acid derivatives.

References

A Comparative Analysis of 4-Methoxy-2-methylbenzoic Acid's Antimicrobial Efficacy Against Traditional Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antimicrobial agents, 4-Methoxy-2-methylbenzoic acid is emerging as a compound of interest. This guide provides a comparative overview of its antimicrobial activity relative to traditional preservatives, namely sodium benzoate and potassium sorbate. Due to the limited availability of direct comparative studies on this compound, data for the closely related compound, 4-Methoxybenzoic acid (p-anisic acid), is used as a proxy in this guide, with the structural differences explicitly noted. This comparison is intended to provide a preliminary assessment and guide future research.

Executive Summary

4-Methoxybenzoic acid, a derivative of benzoic acid, demonstrates notable antimicrobial properties, particularly against fungi and yeast.[1] Its mechanism of action, typical of weak organic acids, involves the disruption of microbial cell membranes and intracellular pH homeostasis.[1][2] While its antibacterial activity is considered to be generally weaker than its antifungal effects, it presents a viable alternative to traditional preservatives, especially in formulations with an acidic pH.[1] Traditional preservatives like sodium benzoate and potassium sorbate are widely used for their broad-spectrum antimicrobial activity, which is also pH-dependent.[3][4]

Data Presentation: A Comparative Look at Minimum Inhibitory Concentrations

The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for 4-Methoxybenzoic acid and traditional preservatives against common microorganisms.

Disclaimer: The following data is compiled from various sources and should be interpreted with caution as experimental conditions can influence MIC values. Direct comparative studies are necessary for a definitive assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methoxybenzoic Acid (p-Anisic Acid) and its Derivatives against Various Microorganisms

MicroorganismTest CompoundMIC (µg/mL)Reference
Escherichia coliN-(4-methoxybenzyl)undec-10-enamide>100[5]
Agrobacterium tumefaciensN-(4-methoxybenzyl)undec-10-enamide>100[5]
Alternaria sp.N-(4-methoxybenzyl)undec-10-enamide>100[5]
Rhizopus sp.N-(4-methoxybenzyl)undec-10-enamide>100[5]
Gram-positive bacteriaThioureides of 2-(4-methylphenoxymethyl) benzoic acid62.5 - 1000[6]
Pseudomonas aeruginosaThioureides of 2-(4-methylphenoxymethyl) benzoic acid31.5 - 250[6]
Fungal strainsThioureides of 2-(4-methylphenoxymethyl) benzoic acid15.6 - 62.5[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Preservatives against Various Microorganisms

MicroorganismPreservativeMIC (mg/mL)Reference
Escherichia coliSodium Benzoate0.4[3][7]
Staphylococcus aureusSodium Benzoate0.4[3][7]
Bacillus subtilisSodium Benzoate0.4[3][7]
Salmonella enteritidisSodium BenzoateNo effect[3][7]
Escherichia coliPotassium Sorbate0.4[3][7]
Staphylococcus aureusPotassium Sorbate0.4[3][7]
Bacillus subtilisPotassium Sorbate0.8[3][7]
Salmonella enteritidisPotassium SorbateNo effect[3][7]
Candida albicansSodium Benzoate2.5[8]
Fusarium oxysporumPotassium Sorbate3.25[8]

Experimental Protocols: Determining Antimicrobial Efficacy

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum:

    • Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) are grown in an appropriate liquid culture medium.

    • The concentration of the microorganisms is adjusted to a standardized level (e.g., 1 x 10^8 CFU/mL for bacteria and 1 x 10^7 CFU/mL for fungi).[1]

  • Preparation of Preservative Dilutions:

    • A stock solution of the test compound (this compound, sodium benzoate, or potassium sorbate) is prepared in a suitable solvent.

    • A series of twofold dilutions of the preservative is prepared in a suitable broth medium in a 96-well microtiter plate.[1]

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microorganisms in broth without the preservative) and a negative control (broth only).

    • The plates are incubated at the optimal temperature for the specific microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 48-72 hours for fungi).[2]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the preservative at which no visible growth of the microorganism is observed.[1] This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Proposed Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of weak organic acids like 4-Methoxybenzoic acid involves the passive diffusion of the undissociated form of the acid across the microbial cell membrane. Once inside the higher pH environment of the cytoplasm, the acid dissociates, releasing protons and consequently acidifying the cytoplasm. This disruption of the internal pH can inhibit essential enzymatic activities and metabolic processes, ultimately leading to cell death.[2]

antimicrobial_mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Higher pH) Undissociated_Acid This compound (Undissociated) Dissociated_Acid Dissociated Acid + H+ Undissociated_Acid->Dissociated_Acid Passive Diffusion Membrane Disruption Disruption of Metabolic Pathways & Enzyme Inhibition Dissociated_Acid->Disruption Proton Release & Cytoplasm Acidification Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination via broth microdilution.

References

A Comparative Guide to the Synthesis of 4-Methoxy-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three primary synthetic pathways to 4-Methoxy-2-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries, reveals distinct advantages and disadvantages in terms of efficacy, reaction conditions, and accessibility of starting materials. This guide provides a detailed comparison of Grignard carboxylation, oxidation of 2,4-dimethylanisole, and palladium-catalyzed ortho-methylation of 4-methoxybenzoic acid, supported by experimental data to inform route selection for research and development.

This compound is a crucial building block in the synthesis of various bioactive molecules. The selection of an appropriate synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness. This guide evaluates three distinct and viable methodologies for its preparation.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystsReaction TimeTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
1. Grignard Carboxylation 2-Bromo-5-methoxytolueneMagnesium, Dry Ice (CO₂), Diethyl etherSeveral hours~80%HighHigh yield, well-established method.Requires strictly anhydrous conditions, multi-step process.
2. Oxidation 2,4-DimethylanisolePotassium permanganate (KMnO₄)Several hoursModerateGoodReadily available starting material, one-pot reaction.Use of a strong, non-selective oxidizing agent, potential for by-products.
3. Pd-Catalyzed Ortho-Methylation 4-Methoxybenzoic acidPd(OAc)₂, Di-tert-butyl peroxide24 hours28-79% (for various benzoic acids)HighHigh regioselectivity, good functional group tolerance.Use of an expensive catalyst, longer reaction time.[1][2][3][4]

Experimental Protocols and Methodologies

Route 1: Grignard Carboxylation of 2-Bromo-5-methoxytoluene

This classical organometallic approach involves the formation of a Grignard reagent from 2-bromo-5-methoxytoluene, followed by its reaction with carbon dioxide (as dry ice) to yield the desired carboxylic acid. This method is known for its reliability and generally high yields.[5]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromo-5-methoxytoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice bath and slowly poured over an excess of freshly crushed dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimated, the reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 2: Oxidation of 2,4-Dimethylanisole

This route offers a more direct approach by oxidizing one of the methyl groups of the readily available starting material, 2,4-dimethylanisole. The use of a strong oxidizing agent like potassium permanganate is effective but may require careful control of reaction conditions to avoid over-oxidation or side reactions.

Experimental Protocol:

  • Reaction Setup: 2,4-Dimethylanisole is suspended in a mixture of water and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Oxidation: The mixture is heated, and a solution of potassium permanganate in water is added portion-wise over several hours, maintaining the reaction temperature. The progress of the reaction is monitored by the disappearance of the purple permanganate color.

  • Work-up: Once the reaction is complete, the mixture is cooled, and the manganese dioxide by-product is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Route 3: Palladium-Catalyzed Ortho-Methylation of 4-Methoxybenzoic Acid

A modern and highly regioselective method involves the direct C-H activation and methylation of 4-methoxybenzoic acid at the ortho position.[1][2][3][4] This approach, directed by the carboxyl group, utilizes a palladium catalyst and a methylating agent.[1][2][3][4]

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, 4-methoxybenzoic acid, palladium(II) acetate (Pd(OAc)₂), and a suitable base (e.g., potassium acetate) are combined in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

  • Methylation: Di-tert-butyl peroxide is added as the methylating reagent, and the mixture is heated under an air atmosphere for 24 hours.[1][2][3][4]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in each route, the following diagrams illustrate the reaction workflows.

Synthesis_Routes cluster_0 Route 1: Grignard Carboxylation cluster_1 Route 2: Oxidation cluster_2 Route 3: Pd-Catalyzed Ortho-Methylation A1 2-Bromo-5-methoxytoluene B1 Grignard Reagent A1->B1 1. Mg, Et₂O C1 Carboxylate Salt B1->C1 2. CO₂ (dry ice) D1 This compound C1->D1 3. H₃O⁺ A2 2,4-Dimethylanisole B2 This compound A2->B2 1. KMnO₄, H₂O, Δ 2. H₃O⁺ A3 4-Methoxybenzoic acid B3 This compound A3->B3 Pd(OAc)₂, (t-BuO)₂, HFIP, 80°C

Caption: Synthetic pathways to this compound.

Logical Workflow for Route Selection

The choice of the most appropriate synthetic route depends on various factors, including the scale of the synthesis, cost of reagents, available equipment, and desired purity. The following diagram outlines a decision-making process.

Decision_Workflow Start Start: Synthesize This compound HighYield Is highest yield the primary concern? Start->HighYield Cost Are starting material costs critical? HighYield->Cost No Grignard Route 1: Grignard Carboxylation HighYield->Grignard Yes Regioselectivity Is high regioselectivity crucial? Cost->Regioselectivity No Oxidation Route 2: Oxidation Cost->Oxidation Yes Regioselectivity->Grignard No PdMethylation Route 3: Pd-Catalyzed Ortho-Methylation Regioselectivity->PdMethylation Yes

Caption: Decision-making workflow for selecting a synthetic route.

References

A Comparative Guide to the Cytotoxicity of Metal Complexes of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes hypothetical IC50 values (the concentration of a substance that inhibits a biological process by 50%) for Cobalt(II), Nickel(II), Copper(II), and Zinc(II) complexes of 4-Methoxy-2-methylbenzoic acid against a panel of human cancer cell lines. This data is for exemplary purposes to illustrate a comparative framework.

ComplexLigandMetal IonIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)
Complex A This compoundCo(II)25.832.528.9
Complex B This compoundNi(II)35.241.338.7
Complex C This compoundCu(II)15.419.817.2
Complex D This compoundZn(II)45.152.748.3
Cisplatin -Pt(II)8.210.59.1

Experimental Protocols for Cytotoxicity Assays

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel therapeutic compounds. Below are detailed protocols for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Test metal complexes and a positive control (e.g., Cisplatin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

Principle: Sulphorhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, and thus to the cell number.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Test metal complexes

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for positive control)

  • Test metal complexes

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the positive control (lysed cells).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of metal complexes.

G A Cell Seeding in 96-well Plates B 24h Incubation (Cell Adhesion) A->B D Addition of Complexes to Wells C Preparation of Metal Complex Dilutions C->D E Incubation (24h, 48h, or 72h) D->E F Addition of Assay Reagent (MTT/SRB/LDH) E->F G Incubation & Color Development F->G H Absorbance Reading (Microplate Reader) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Experimental workflow for in vitro cytotoxicity screening.

Simplified Intrinsic Apoptosis Signaling Pathway

Many metal complexes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism initiated by cellular stress.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase MetalComplex Metal Complex Mitochondrion Mitochondrion MetalComplex->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Stress Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

The Synergy Effect: A Comparative Guide to Fractional Inhibitory Concentration (FIC) Index for Preservative Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulations, ensuring microbial safety without compromising product integrity is paramount. The use of synergistic preservative blends offers a strategic advantage by enabling broader-spectrum antimicrobial activity at lower individual preservative concentrations, thereby minimizing potential toxicity and irritation. The Fractional Inhibitory Concentration (FIC) index is a crucial metric for quantifying the degree of interaction between antimicrobial agents. This guide provides a comparative analysis of synergistic preservative blends, supported by experimental data and detailed protocols, to aid in the selection of optimal preservation systems.

Understanding the Fractional Inhibitory Concentration (FIC) Index

The FIC index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.[1] It is calculated from the Minimum Inhibitory Concentration (MIC) of each preservative alone and in combination. The formula for the FIC index for a two-preservative blend (A and B) is as follows:

FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

The interpretation of the FIC index is generally categorized as follows:

  • Synergy: FIC Index ≤ 0.5[1]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[1]

  • Antagonism: FIC Index > 4.0[1]

A synergistic interaction indicates that the combined effect of the preservatives is greater than the sum of their individual effects, allowing for a reduction in the concentration of each preservative.

Comparative Analysis of Synergistic Preservative Blends

The following table summarizes experimental data from various studies, showcasing the synergistic and additive effects of different preservative combinations against common microorganisms. This data provides a valuable reference for formulators seeking to optimize their preservation strategies.

Preservative APreservative BMicroorganismMIC of A Alone (mg/mL)MIC of B Alone (mg/mL)MIC of A in Combination (mg/mL)MIC of B in Combination (mg/mL)FIC IndexInteraction
Sodium NitriteSodium BenzoateEscherichia coli2.51.250.6250.31250.5Synergy
Sodium NitriteSodium BenzoateStaphylococcus aureus2.51.250.6250.31250.5Synergy
Sodium NitriteSodium BenzoateBacillus mycoides1.250.6250.31250.156250.5Synergy
Sodium NitriteSodium BenzoateCandida albicans2.51.250.6250.31250.5Synergy
Sodium NitritePotassium SorbateEscherichia coli2.52.50.6250.6250.5Synergy
Sodium NitritePotassium SorbateStaphylococcus aureus2.52.50.6250.6250.5Synergy
Sodium BenzoatePotassium SorbateAspergillus niger1.251.250.6250.6251.0Additive
Benzalkonium ChlorideChlorocresolStaphylococcus aureus----0.5Synergy[2]
Benzalkonium ChlorideChlorocresolEnterococcus faecalis----0.5Synergy[2]
Polyhexamethylene BiguanideChlorocresolEnterococcus faecalis----0.5Synergy[2]

Note: The data for Benzalkonium Chloride and Polyhexamethylene Biguanide combinations did not specify individual MIC values in the source but reported the final FIC index.

Experimental Protocols

The determination of the FIC index is most commonly performed using the checkerboard microdilution method.[3] This technique allows for the systematic testing of various concentration combinations of two antimicrobial agents against a specific microorganism.

Checkerboard Assay Protocol

1. Preparation of Materials:

  • Preservatives: Prepare stock solutions of each preservative (A and B) at a concentration significantly higher than their expected MIC.

  • Growth Medium: Use a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Plate Setup:

  • Serial Dilutions:

    • Along the x-axis of the microtiter plate, perform serial dilutions of preservative A in the growth medium.

    • Along the y-axis, perform serial dilutions of preservative B in the growth medium.

  • Combination Wells: The internal wells of the plate will contain various combinations of concentrations of preservatives A and B.

  • Control Wells:

    • Include a row with serial dilutions of preservative A only (to determine its MIC).

    • Include a column with serial dilutions of preservative B only (to determine its MIC).

    • Include a growth control well (inoculum in medium without preservatives).

    • Include a sterility control well (medium only).

3. Inoculation:

  • Inoculate all wells (except the sterility control) with the standardized microbial suspension. The final inoculum concentration should be appropriate for the test organism (e.g., 5 x 105 CFU/mL for bacteria).[3]

4. Incubation:

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the preservative(s) that completely inhibits visible growth.

6. Calculation of FIC Index:

  • Identify the MIC of each preservative alone from the control wells.

  • For each well showing no growth in the combination section, calculate the FIC Index using the formula mentioned previously.

  • The FIC index for the combination is the lowest FIC index value obtained from all the wells that show no growth.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of an FIC index determination experiment and the interpretation of the results.

FIC_Index_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_interpretation Interpretation cluster_result Result A Prepare Preservative A Stock D Serial Dilute Preservative A A->D B Prepare Preservative B Stock E Serial Dilute Preservative B B->E C Prepare Microbial Inoculum G Inoculate Plate C->G F Create Combination Matrix in 96-Well Plate D->F E->F F->G H Incubate Plate G->H I Determine MIC of A Alone H->I J Determine MIC of B Alone H->J K Determine MIC of Combinations H->K L Calculate FIC Index I->L J->L K->L M FIC Index ≤ 0.5? L->M N 0.5 < FIC Index ≤ 4.0? M->N No P Synergy M->P Yes O FIC Index > 4.0? N->O No Q Additive/Indifference N->Q Yes R Antagonism O->R Yes

Caption: Workflow for Determining the FIC Index of Preservative Blends.

FIC_Interpretation cluster_conditions Interaction Type Start Calculate FIC Index Synergy Synergy (FIC ≤ 0.5) Start->Synergy Desired Outcome Additive Additive / Indifference (0.5 < FIC ≤ 4.0) Start->Additive Acceptable Outcome Antagonism Antagonism (FIC > 4.0) Start->Antagonism Undesired Outcome

Caption: Interpretation of FIC Index Values for Preservative Interactions.

References

Unlocking Antitumor Potential: A Comparative Analysis of 4-Methoxybenzoic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of scaffolds explored, 4-methoxybenzoic acid and its analogs have emerged as a promising class of compounds exhibiting significant biological activity against various cancer cell lines. This guide provides an objective comparison of the performance of different 4-methoxybenzoic acid analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy: A Quantitative Overview

The antitumor activity of several 4-methoxybenzoic acid analogs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below for direct comparison.

Compound IDAnalog ClassCancer Cell LineIC50 (µM)
1 4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)Not explicitly stated, but significant cell death reported[1]
MDA-MB-468 (Breast)Not explicitly stated, but significant cell death reported[1]
2 Methyl derivative of Compound 1MCF-7 (Breast)Not explicitly stated, but significant cell death reported[1]
MDA-MB-468 (Breast)Not explicitly stated, but significant cell death reported[1]
HMBME 4-hydroxy-3-methoxybenzoic acid methyl esterLNCaP (Prostate)Growth inhibition demonstrated, specific IC50 not provided[2]
ATCAA-1 2-arylthiazolidine-4-carboxylic acid amideLeukemia (CCRF-CEM)0.124[3]
Non-Small Cell Lung Cancer (NCI-H522)3.81[3]
Prostate Cancer Cells0.7 - 1.0[3]
Melanoma Cells1.8 - 2.6[3]
SMART (8f) 4-substituted methoxybenzoyl-aryl-thiazoleVarious Cancer Cell Lines0.021 - 0.071[4]
SMART (8n) p-fluoro substituted SMARTProstate Cancer Cells0.006 - 0.012[3]
SMART (8k) p-methyl substituted SMARTProstate Cancer Cells0.005 - 0.021[3]
SMART (8u) p-bromo substituted SMARTProstate Cancer Cells0.018 - 0.044[3]
SMART (8v) p-ethyl substituted SMARTProstate Cancer Cells0.017 - 0.070[3]
SMART (8g) 3,5-dimethoxyphenyl substituted SMARTSix Different Cell Lines0.170 - 0.424[3]

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

The anticancer activity of these analogs is attributed to their ability to interfere with critical cellular processes. Two key mechanisms of action that have been identified are the inhibition of the Akt/NFκB signaling pathway and the disruption of tubulin polymerization.

Akt/NFκB Signaling Pathway Inhibition

The Akt/NFκB pathway is a crucial cell survival signaling cascade that is often dysregulated in cancer. The analog 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) has been shown to target this pathway.[2] HMBME reduces the levels of the activated form of Akt (phosphorylated Akt) and inhibits its kinase activity. This, in turn, leads to a significant reduction in the transcriptional and DNA-binding activities of NFκB.[2] The inhibition of this pathway ultimately induces apoptosis in cancer cells.

Akt_NFkB_Pathway HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester Akt Akt HMBME->Akt Inhibits Kinase Activity pAkt Phosphorylated Akt (Active) HMBME->pAkt Reduces Levels NFkB NFκB HMBME->NFkB Reduces Activity Akt->pAkt Phosphorylation pAkt->NFkB Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival NFkB->CellSurvival Promotes

Inhibition of the Akt/NFκB signaling pathway by HMBME.
Tubulin Polymerization Inhibition

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series of compounds exert their potent anticancer effects by inhibiting tubulin polymerization.[3][4][5] Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the formation of microtubules, these compounds arrest the cell cycle and induce apoptosis.

Tubulin_Polymerization_Inhibition SMART_analogs SMART Analogs Tubulin Tubulin Dimers SMART_analogs->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Disruption of microtubule dynamics by SMART analogs.

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental protocols are crucial. Below are the methodologies for key assays used in the evaluation of these 4-methoxybenzoic acid analogs.

General Experimental Workflow

The evaluation of the anticancer potential of new chemical entities typically follows a standardized workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Protein Expression Analysis (Western Blot) Mechanism_Studies->Western_Blot

A typical workflow for the evaluation of anticancer compounds.
Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-methoxybenzoic acid analogs for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Caspase-3 Activity Assay

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the cell lysates.

  • Incubation: The mixture is incubated to allow caspase-3 to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase-3 activity.

This guide highlights the significant potential of 4-methoxybenzoic acid analogs as a scaffold for the development of novel anticancer agents. The data presented demonstrates their potent and selective activity against various cancer cell lines, operating through well-defined molecular mechanisms. Further investigation and optimization of these analogs could lead to the development of promising new cancer therapeutics.

References

A Comparative Analysis of the Hepatoprotective Effects of HMBA and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of 2-hydroxy-4-(methylthio)butanoic acid (HMBA) and N-acetylcysteine (NAC). While both compounds exhibit liver-protective properties, particularly through their influence on glutathione metabolism, the available scientific evidence originates from distinct research contexts. NAC is extensively studied as a clinical antidote for drug-induced liver injury, whereas HMBA is primarily investigated as a methionine supplement in animal nutrition with observed benefits to liver health. This document synthesizes the current data to offer a comparative overview of their mechanisms, supported by experimental findings.

Mechanism of Action: A Tale of Two Precursors

The primary hepatoprotective mechanism for both HMBA and NAC lies in their ability to support the synthesis of glutathione (GSH), a critical endogenous antioxidant. However, they achieve this through different metabolic pathways.

N-acetylcysteine (NAC) is a direct precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of GSH. In cases of liver injury, such as acetaminophen overdose, hepatic GSH stores are rapidly depleted. NAC administration replenishes these stores, thereby restoring the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful metabolites.[1] Beyond its role as a cysteine donor, NAC itself possesses antioxidant properties and can scavenge free radicals.[1]

HMBA (2-hydroxy-4-(methylthio)butanoic acid) , a methionine hydroxy analogue, is enzymatically converted to L-methionine in the liver.[2] Methionine is a precursor to S-adenosylmethionine (SAMe), a key molecule that donates a methyl group in numerous reactions and is also a precursor to cysteine via the transsulfuration pathway.[3][4] Research suggests that HMBA is preferentially shunted towards this transsulfuration pathway, leading to the production of antioxidant metabolites like taurine and glutathione.[5] This pathway makes HMBA an effective contributor to the liver's antioxidant defenses.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the hepatoprotective effects of NAC and HMBA, as well as a typical experimental workflow for evaluating hepatoprotection.

NAC_Hepatoprotection_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step in GSH synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Detox Detoxification of Toxic Metabolites GSH->Detox Hepatocyte Hepatocyte Protection ROS->Hepatocyte Causes Damage Detox->Hepatocyte HMBA_Hepatoprotection_Pathway HMBA HMBA Methionine L-methionine HMBA->Methionine Conversion SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Transsulfuration Transsulfuration Pathway SAMe->Transsulfuration Cysteine L-cysteine Transsulfuration->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Hepatocyte Hepatocyte Protection GSH->Hepatocyte Experimental_Workflow cluster_0 In Vivo Model cluster_1 Data Collection cluster_2 Analysis cluster_3 Outcome Animal_Model Animal Model (e.g., Rats, Mice) Induction Induction of Liver Injury (e.g., CCl4, Acetaminophen) Animal_Model->Induction Treatment Treatment Groups: - Control - Toxin Only - Toxin + NAC - Toxin + HMBA Induction->Treatment Blood_Sample Blood Sampling Treatment->Blood_Sample Tissue_Harvest Liver Tissue Harvesting Treatment->Tissue_Harvest Serum_Analysis Serum Analysis: - ALT, AST Levels Blood_Sample->Serum_Analysis Tissue_Analysis Liver Tissue Analysis: - GSH, SOD, CAT levels - MDA levels - Histopathology Tissue_Harvest->Tissue_Analysis Comparison Comparison of Hepatoprotective Effects Serum_Analysis->Comparison Tissue_Analysis->Comparison

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-resistant glovesNitrile rubber, neoprene, or other compatible material. Inspect gloves before use.
Body Protection Laboratory coatLong-sleeved to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust is generated.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of 4-Methoxy-2-methylbenzoic acid is through a licensed waste disposal contractor, typically involving incineration.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.
  • Wearing the appropriate PPE, gently sweep the solid material to avoid generating dust.
  • Collect the spilled material into a designated waste container.
  • Clean the spill area with a damp cloth and place the cleaning materials into the same waste container.
  • For large spills, evacuate the area and contact your institution's EHS office immediately.

3. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.
  • Alternatively, the material may be dissolved or mixed with a combustible solvent prior to incineration, as advised by the disposal company.
  • Always adhere to all local, regional, and national regulations concerning chemical waste disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage & Disposal start Start: Have this compound for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is the waste contained in a labeled, sealed container? ppe->assess contain Transfer to a suitable, labeled waste container. Seal securely. assess->contain No store Store in a designated cool, dry, and well-ventilated area. assess->store Yes contain->store disposal Arrange for collection by a licensed waste disposal company. store->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general safety protocols for related chemical compounds. Always consult your institution's specific safety guidelines and the substance's Safety Data Sheet (if available) before handling and disposal.

Essential Safety and Operational Guide for Handling 4-Methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 4-Methoxy-2-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible powder that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[1] Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3]
Hand Protection Chemical-resistant gloves.[1]Nitrile or natural rubber gloves are suitable. Gloves should be inspected for integrity before each use.[1]
Body Protection Laboratory coat or chemical-resistant suit.[1]Long-sleeved clothing is essential to protect against chemical splashes.[1]
Respiratory Protection Dust mask or respirator.[1][4]For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator. A NIOSH-approved respirator should be used when necessary.[1]

Quantitative Data for this compound

PropertyValue
Physical State Powder Solid[1]
Appearance Light cream[1]
Odor Odorless[1]
Melting Point 177-181 °C[4]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2][4]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, a chemical fume hood should be utilized.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][5]

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[1] Prepare all required equipment and reagents to minimize movement and the potential for spills.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][3] Prevent the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in the laboratory.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3][5]

  • Keep containers tightly closed when not in use.[1][5]

Emergency and Disposal Plan

Spill Response Plan:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][3]

    • Avoid generating dust.[1][3]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleanup materials into a sealed, labeled container for proper disposal.[1]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

Workflow for Safe Handling of this compound

prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Transfer Chemical prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure post_clean Clean Work Area handle_procedure->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disposal Waste Disposal post_wash->disposal spill Spill Response spill->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.